Product packaging for Catpb(Cat. No.:)

Catpb

Cat. No.: B606495
M. Wt: 399.8 g/mol
InChI Key: QOSIJVVNNGXEKE-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CATPB is a novel inverse agonist of hFFA2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17ClF3NO3 B606495 Catpb

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSIJVVNNGXEKE-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Antagonistic Precision of CATPB at the Free Fatty Acid Receptor 2 (FFAR2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Overview of the Mechanism of Action, Signaling Pathways, and Experimental Evaluation of the Potent and Selective FFAR2 Antagonist, CATPB.

This technical guide provides an in-depth analysis of the mechanism of action of (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (this compound), a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43. This document is intended for researchers, scientists, and drug development professionals engaged in the study of FFAR2 and its role in various physiological and pathophysiological processes.

Introduction to this compound and FFAR2

Free Fatty Acid Receptor 2 (FFAR2) is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are major metabolic products of gut microbiota. FFAR2 is expressed in a variety of tissues and cell types, including immune cells (notably neutrophils), adipocytes, and enteroendocrine cells, implicating it in a range of functions from immune responses and inflammation to metabolic regulation.

This compound is a well-characterized experimental drug that acts as a potent and selective antagonist for FFAR2.[1] Its high affinity and selectivity have made it an invaluable tool for elucidating the physiological roles of FFAR2. This guide will detail the molecular interactions and downstream signaling consequences of this compound's engagement with FFAR2.

Mechanism of Action of this compound at FFAR2

This compound functions as a competitive antagonist at the orthosteric binding site of FFAR2. This means that it directly competes with endogenous SCFAs and other agonists for the same binding pocket on the receptor. By occupying this site without activating the receptor, this compound effectively blocks the initiation of downstream signaling cascades that are normally triggered by agonist binding.

The primary mechanism of action of this compound is the inhibition of agonist-induced G protein coupling and subsequent second messenger signaling. FFAR2 is known to couple to both Gi/o and Gq/11 G proteins, leading to a variety of cellular responses. This compound's antagonism prevents these coupling events, thereby inhibiting the downstream signaling pathways.

Impact of this compound on FFAR2 Signaling Pathways

This compound has been demonstrated to effectively antagonize the major signaling pathways activated by FFAR2 agonists. These include:

  • Inhibition of Calcium Mobilization: Agonist activation of FFAR2, primarily through Gq/11 coupling, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. This compound blocks this cascade, preventing the rise in intracellular calcium levels.

  • Modulation of Cyclic AMP (cAMP) Levels: FFAR2 coupling to Gi/o proteins inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, this compound reverses the inhibitory effect of agonists on cAMP production, restoring it to basal levels.

  • Suppression of β-Arrestin Recruitment: Like many GPCRs, agonist-bound FFAR2 recruits β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling pathways. This compound has been shown to attenuate agonist-induced β-arrestin-2 recruitment to FFAR2.

  • Inhibition of MAPK/ERK Pathway: The activation of FFAR2 can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38. These pathways are involved in cell proliferation, differentiation, and inflammation. This compound treatment has been shown to block agonist-induced phosphorylation of p38 and ERK1/2.

The antagonistic effects of this compound are particularly relevant in the context of FFAR2-FFAR3 heteromers. In cells where these two receptors form heterodimers, this compound specifically attenuates the enhanced signaling outputs, such as increased Ca2+ signaling and β-arrestin-2 recruitment, that are characteristic of the heteromeric complex.

Quantitative Pharmacological Data for this compound

The following tables summarize the key quantitative parameters that define the antagonistic potency of this compound at human FFAR2. This data is essential for designing and interpreting experiments utilizing this compound.

ParameterValueSpeciesAssayReference
IC50 4.8 nMHumanInositol monophosphate productionHudson et al., 2012

Note: Further detailed quantitative data such as Ki and Kd values require access to the full text of primary research articles for complete verification.

Visualizing the Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism of action, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing FFAR2 antagonism.

FFAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling SCFA_Agonist SCFA Agonist FFAR2 FFAR2 SCFA_Agonist->FFAR2 Activates This compound This compound (Antagonist) This compound->FFAR2 Blocks Gq Gq/11 FFAR2->Gq Couples Gi Gi/o FFAR2->Gi Couples b_Arrestin β-Arrestin FFAR2->b_Arrestin Recruits PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 cAMP ↓ [cAMP] AC->cAMP Ca2 ↑ [Ca2+] IP3->Ca2 p38_ERK p38/ERK Phosphorylation b_Arrestin->p38_ERK

This compound blocks SCFA-induced FFAR2 signaling pathways.

Antagonist_Assay_Workflow Start Start: Cell Culture (FFAR2-expressing cells) Pre_incubation Pre-incubation with this compound (various concentrations) Start->Pre_incubation Stimulation Stimulation with FFAR2 Agonist (e.g., Propionate at EC80) Pre_incubation->Stimulation Assay Perform Functional Assay Stimulation->Assay Ca_Assay Calcium Flux Assay Assay->Ca_Assay cAMP_Assay cAMP Assay Assay->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Assay->Arrestin_Assay Data_Analysis Data Analysis (IC50 determination) Ca_Assay->Data_Analysis cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis End End: Quantify Antagonism Data_Analysis->End

Generalized workflow for assessing this compound antagonism.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the antagonistic activity of this compound on FFAR2.

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • HEK293 cells stably expressing human FFAR2.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • FFAR2 agonist (e.g., propionate).

  • This compound.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Plating: Seed FFAR2-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the FFAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Pre-incubation: Wash the cells to remove excess dye and add the various concentrations of this compound. Incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence plate reader. Measure baseline fluorescence for a short period, then inject the FFAR2 agonist and continue to record the fluorescence signal over time.

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium mobilization. Plot the agonist response against the concentration of this compound to determine the IC50 value.

β-Arrestin Recruitment Assay (Tango Assay)

This assay measures the recruitment of β-arrestin-2 to FFAR2 upon agonist stimulation and the inhibition of this process by this compound.

Materials:

  • HTLA cells (HEK293 cells containing a tTA-dependent luciferase reporter and expressing a β-arrestin-2-TEV protease fusion).

  • Expression plasmid for FFAR2 fused to a C-terminal tobacco etch virus (TEV) protease cleavage site followed by the tTA transcription factor.

  • Transfection reagent.

  • FFAR2 agonist.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect HTLA cells with the FFAR2-tTA expression plasmid.

  • Cell Plating: After 24 hours, plate the transfected cells into 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound, followed by the addition of the FFAR2 agonist. Incubate overnight.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: The luciferase signal is proportional to the extent of β-arrestin-2 recruitment. Determine the IC50 of this compound by plotting the agonist-induced luciferase activity against the this compound concentration.

cAMP Assay

This protocol measures the effect of this compound on the agonist-mediated inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells expressing FFAR2.

  • Forskolin (an adenylyl cyclase activator).

  • FFAR2 agonist.

  • This compound.

  • cAMP detection kit (e.g., cAMP-Glo™ Assay).

  • Luminometer.

Procedure:

  • Cell Treatment: In a 96-well plate, pre-incubate the FFAR2-expressing cells with different concentrations of this compound.

  • Stimulation: Add the FFAR2 agonist along with forskolin to stimulate cAMP production. The agonist will inhibit this stimulation.

  • cAMP Measurement: After a short incubation (15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit.

  • Data Analysis: The signal (often luminescence) will be inversely proportional to the cAMP level. Calculate the concentration-response curve for this compound's ability to reverse the agonist-induced decrease in signal to determine its IC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to block agonist-induced phosphorylation of ERK1/2.

Materials:

  • FFAR2-expressing cells.

  • FFAR2 agonist.

  • This compound.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment and imaging system.

Procedure:

  • Cell Treatment: Starve the cells in serum-free media, then pre-treat with various concentrations of this compound before stimulating with the FFAR2 agonist for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the this compound concentration to assess its inhibitory effect.

Conclusion

This compound is a potent and selective antagonist of FFAR2 that has been instrumental in defining the receptor's role in health and disease. Its mechanism of action involves the competitive blockade of the orthosteric binding site, leading to the inhibition of G protein-dependent and -independent signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers working with this important pharmacological tool. Further investigation into the therapeutic potential of FFAR2 antagonists like this compound is warranted, particularly in the areas of inflammatory and metabolic diseases.

References

The Biological Activity of CATPB as a Free Fatty Acid Receptor 2 (FFA2/GPR43) Inverse Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent a vast and crucial family of transmembrane proteins that are the target of a significant portion of modern pharmaceuticals. Within this family, the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a compelling target for metabolic and inflammatory diseases. FFA2 is activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are produced by gut microbiota. The receptor's activation triggers complex signaling cascades, primarily through Gαi/o and Gαq/11 pathways, leading to the inhibition of cyclic AMP (cAMP) production and an increase in intracellular calcium, respectively.[1][2][3]

Some GPCRs exhibit constitutive, or basal, activity even in the absence of an agonist. Inverse agonists are a class of ligands that bind to these receptors and stabilize them in an inactive conformation, thereby reducing their basal signaling. This guide provides an in-depth technical overview of the biological activity of (S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid, known as CATPB, a potent and selective inverse agonist of the human FFA2 receptor.[1][2][4] We will detail its effects on key signaling pathways, present quantitative data on its activity, and provide the experimental protocols used for its characterization.

Quantitative Biological Activity of this compound

This compound has been characterized as a potent inverse agonist at the human FFA2 receptor. Its activity has been quantified through various in vitro assays, which are summarized below.

ParameterReceptorValueAssay TypeReference
pKi Human FFA27.87Radioligand Binding AssayTocris Bioscience, R&D Systems
EC₅₀ Human FFA2~100 nMcAMP Accumulation AssayPark et al., 2016
IC₅₀ Human FFA2~300 nMAcetate-induced ERK1/2 PhosphorylationPark et al., 2016
IC₅₀ Human FFA2~300 nMAcetate-induced p38 PhosphorylationPark et al., 2016
IC₅₀ Human FFA2~1 µMAcetate-induced Calcium MobilizationPark et al., 2016

Table 1: Summary of Quantitative Data for this compound Activity at the Human FFA2 Receptor.

Mechanism of Action and Signaling Pathways

This compound exerts its inverse agonist activity by binding to the FFA2 receptor and suppressing its basal, agonist-independent signaling. Furthermore, it competitively antagonizes the effects of FFA2 agonists like acetate. The primary signaling pathways modulated by this compound are the Gαi/o-cAMP pathway and the Gαq-calcium/MAPK pathway.

Gαi/o - cAMP Pathway

The FFA2 receptor, through its coupling to Gαi/o proteins, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an inverse agonist, this compound counteracts the basal activity of this pathway. In experimental settings, this is typically measured by first stimulating adenylyl cyclase with forskolin and then observing the effect of the inverse agonist. This compound causes a concentration-dependent increase in forskolin-stimulated cAMP levels, effectively reversing the constitutive inhibitory tone of the FFA2 receptor on adenylyl cyclase.[1][4]

cluster_membrane Cell Membrane This compound This compound FFA2 FFA2 Receptor (Inactive State) This compound->FFA2 Binds & Stabilizes Gai Gαi/o FFA2->Gai Prevents Activation AC Adenylyl Cyclase Gai->AC No Inhibition cAMP cAMP Production AC->cAMP Increases Forskolin Forskolin Forskolin->AC Stimulates cluster_membrane Cell Membrane This compound This compound FFA2 FFA2 Receptor This compound->FFA2 Inhibits Agonist Agonist (e.g., Acetate) Agonist->FFA2 Gaq Gαq FFA2->Gaq PLC PLC Gaq->PLC Ca [Ca²⁺]i Mobilization PLC->Ca MAPK ERK1/2 & p38 Phosphorylation Ca->MAPK Start HEK293 Cells Culture Culture in DMEM + 10% FBS Start->Culture Transfect Transfect with hGPR43 Plasmid Culture->Transfect Incubate Incubate 24-48 hours Transfect->Incubate Ready Cells Ready for Assay Incubate->Ready

References

CATPB: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CATPB, or (3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid, is a potent and selective antagonist of the free fatty acid receptor 2 (FFAR2), also known as GPR43. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and a visualization of its impact on cellular signaling pathways are included to facilitate further research and drug development efforts centered on FFAR2 modulation.

Chemical Structure and Properties

This compound is a synthetic, small-molecule antagonist of the human FFAR2. Its chemical identity and key properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name (3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid[1][2]
SMILES String C1=CC(=CC(=C1)Cl)CC(=O)N--INVALID-LINK--CC(=O)O[1]
InChI Key QOSIJVVNNGXEKE-INIZCTEOSA-N[1]
CAS Number 1322598-09-3[1]
Molecular Formula C₁₉H₁₇ClF₃NO₃[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 399.79 g/mol [1]
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol.
Melting Point Data not available in public literature. This information is typically found in the manufacturer's Safety Data Sheet (SDS).
Boiling Point Data not available in public literature. This information is typically found in the manufacturer's Safety Data Sheet (SDS).
pKi 7.87 (for human FFAR2)

Biological Activity and Mechanism of Action

This compound functions as a selective antagonist of FFAR2, a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) produced by gut microbiota. FFAR2 activation by endogenous ligands like acetate and propionate can trigger multiple downstream signaling cascades, including those mediated by Gαq and Gαi proteins, as well as β-arrestin recruitment.

This compound has been shown to act as an inverse agonist, meaning it can reduce the constitutive (basal) activity of the FFAR2 receptor in the absence of an agonist. Its antagonistic properties allow for the specific inhibition of SCFA-induced signaling, making it a valuable tool for elucidating the physiological roles of FFAR2.

Signaling Pathways Modulated by this compound

The binding of this compound to FFAR2 inhibits the downstream signaling pathways typically activated by agonists. This includes the inhibition of Gq-mediated calcium mobilization and Gi-mediated inhibition of cAMP production. Furthermore, this compound can block agonist-induced recruitment of β-arrestin to the receptor.

FFAR2_Signaling_and_CATPB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Pathway SCFA SCFA (Agonist) FFAR2 FFAR2 (GPR43) SCFA->FFAR2 Activates This compound This compound (Antagonist) This compound->FFAR2 Inhibits Gq Gαq FFAR2->Gq Activates Gi Gαi FFAR2->Gi Activates Arrestin β-Arrestin FFAR2->Arrestin Recruits PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3->Ca_release cAMP_inhibition ↓ cAMP Internalization Receptor Internalization Arrestin->Internalization

Figure 1. FFAR2 signaling and this compound inhibition.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the activity of this compound and other FFAR2 modulators.

cAMP Inhibition Assay (Gαi Signaling)

This protocol is designed to measure the ability of a compound to inhibit the production of cyclic AMP (cAMP), a downstream effector of Gαi-coupled receptor activation.

Workflow Diagram:

cAMP_Assay_Workflow start Start seed_cells Seed FFAR2-expressing cells in a 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 pretreat Pre-treat cells with this compound or vehicle control incubate1->pretreat stimulate Stimulate with Forskolin and FFAR2 agonist pretreat->stimulate incubate2 Incubate for 30 minutes stimulate->incubate2 lyse Lyse cells and add luminescent cAMP detection reagent incubate2->lyse read Read luminescence lyse->read end End read->end

Figure 2. Workflow for cAMP inhibition assay.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human FFAR2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Seeding: Seed the cells into a white, clear-bottom 96-well plate at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES). Also, prepare a stock solution of an FFAR2 agonist (e.g., propionate) and forskolin.

  • Assay Procedure: a. Aspirate the culture medium from the wells. b. Add 50 µL of assay buffer containing the desired concentration of this compound or vehicle control to the respective wells. Incubate for 15 minutes at room temperature. c. Add 50 µL of assay buffer containing the FFAR2 agonist and forskolin (final concentration of ~10 µM) to all wells. d. Incubate for 30 minutes at room temperature. e. Lyse the cells and measure cAMP levels using a commercial luminescent cAMP assay kit (e.g., cAMP-Glo™ Assay) according to the manufacturer's instructions.

  • Data Analysis: Determine the IC₅₀ value of this compound by fitting the concentration-response data to a four-parameter logistic equation.

Intracellular Calcium Mobilization Assay (Gαq Signaling)

This assay measures changes in intracellular calcium concentration, a hallmark of Gαq-coupled receptor activation.

Methodology:

  • Cell Preparation: Harvest FFAR2-expressing cells and resuspend them in assay buffer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

  • Cell Plating: Plate the dye-loaded cells into a black, clear-bottom 96-well plate.

  • Compound Addition and Measurement: a. Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR). b. Record a baseline fluorescence reading for each well. c. Inject a solution of this compound or vehicle control, followed by an injection of an FFAR2 agonist. d. Continuously measure the fluorescence intensity for several minutes to capture the calcium transient.

  • Data Analysis: Quantify the agonist-induced calcium response (e.g., peak fluorescence intensity) and determine the inhibitory effect of this compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated FFAR2 receptor, a key event in receptor desensitization and signaling.

Workflow Diagram:

bArrestin_Assay_Workflow start Start transfect_cells Co-transfect cells with FFAR2 and a β-arrestin reporter construct start->transfect_cells incubate1 Incubate for 24-48 hours transfect_cells->incubate1 treat_cells Treat cells with this compound and FFAR2 agonist incubate1->treat_cells incubate2 Incubate for a specified time treat_cells->incubate2 measure_signal Measure the reporter signal (e.g., luminescence, fluorescence) incubate2->measure_signal end End measure_signal->end

Figure 3. Workflow for β-arrestin recruitment assay.

Methodology:

  • Cell Line: Use a cell line engineered for β-arrestin recruitment assays, such as the Tango™ GPCR Assay platform, which utilizes a protease-tagged β-arrestin and a GPCR fused to a transcription factor.

  • Assay Procedure: a. Plate the cells in a suitable microplate. b. Add this compound or vehicle, followed by the FFAR2 agonist. c. Incubate for the time recommended by the assay manufacturer (typically several hours) to allow for reporter gene expression. d. Add the detection substrate for the reporter enzyme (e.g., β-lactamase or luciferase). e. Measure the resulting signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: Analyze the data to determine the extent to which this compound inhibits agonist-induced β-arrestin recruitment.

Conclusion

This compound is a well-characterized and selective antagonist of FFAR2. Its ability to potently inhibit the multiple signaling pathways activated by this receptor makes it an invaluable research tool for studying the physiological and pathological roles of FFAR2. The information and protocols provided in this guide are intended to support the scientific community in further exploring the therapeutic potential of targeting the FFAR2 receptor.

References

The Role of CATPB in GPR43 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), is a key metabolic sensor activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota. GPR43 is implicated in a variety of physiological processes, including immune responses, inflammation, and metabolic regulation.[1][2][3] The diverse functions of GPR43 have made it an attractive therapeutic target for metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the role of (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (CATPB), a selective inverse agonist of human GPR43, in modulating its signaling pathways.[1]

GPR43 Signaling Pathways

GPR43 is a pleiotropic receptor that couples to multiple G protein families, primarily Gαi/o and Gαq, to initiate downstream signaling cascades.[1][4][5] Activation of these pathways leads to a variety of cellular responses. More recently, a Gα12/13-mediated pathway has also been identified.

  • Gαi/o Pathway: Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This pathway is also involved in the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[5]

  • Gαq Pathway: The Gαq pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gα12/13 Pathway and RhoA Signaling: GPR43 can also couple to Gα12/13, leading to the activation of the small GTPase RhoA.[5] Activated RhoA, in turn, modulates the Hippo signaling pathway by promoting the nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[5]

  • β-Arrestin Pathway: Like many GPCRs, GPR43 signaling is also regulated by β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.

Role of this compound as a GPR43 Inverse Agonist

This compound has been identified as a potent and selective inverse agonist for the human GPR43 receptor.[1] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the basal, constitutive activity of the receptor. This compound has been shown to antagonize the effects of GPR43 agonists and reduce the receptor's intrinsic activity.[1][5] It is important to note that this compound is selective for the human ortholog of GPR43 and does not exhibit activity at the murine receptor.[1]

Quantitative Data on this compound's Effects on GPR43 Signaling

The following tables summarize the quantitative data available on the inhibitory effects of this compound on various GPR43-mediated signaling events.

Parameter Assay Cell Line Effect of this compound Potency (pKi) Reference
Binding Affinity Radioligand BindingCHO-K1 cells expressing human GPR43Competitive inverse agonist7.87[Hudson et al., 2012 (as cited in 1)]
cAMP Accumulation cAMP AssayCells expressing human GPR43Increases forskolin-induced cAMP productionNot specified[Park et al., 2016]
MAPK Signaling Western Blot for p-ERKCells expressing human GPR43Inhibits acetate-induced MAPK signalingNot specified[Park et al., 2016]
RhoA Activation SRF-RE Luciferase AssayHEK293 cells expressing GPR43Reduced ligand-induced activation of RhoANot specified[5]
YAP/TAZ Nuclear Translocation ImmunofluorescenceHEK293 cells expressing GPR43Abrogated acetate-induced nuclear accumulation of YAPNot specified[5]

Signaling Pathway and Experimental Workflow Diagrams

GPR43 Signaling Pathways

GPR43_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPR43 GPR43 Gai Gαi/o GPR43->Gai Gaq Gαq GPR43->Gaq Ga1213 Gα12/13 GPR43->Ga1213 bArrestin β-Arrestin GPR43->bArrestin AC Adenylyl Cyclase Gai->AC MAPK MAPK (ERK1/2) Gai->MAPK PLC Phospholipase C Gaq->PLC RhoA RhoA Ga1213->RhoA Receptor_Internalization Receptor Internalization bArrestin->Receptor_Internalization cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC YAP_TAZ_cyto YAP/TAZ RhoA->YAP_TAZ_cyto YAP_TAZ_nuc YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc Gene_Transcription Gene Transcription YAP_TAZ_nuc->Gene_Transcription SCFA SCFA (Agonist) SCFA->GPR43 This compound This compound (Inverse Agonist) This compound->GPR43

Caption: GPR43 couples to multiple G proteins to initiate diverse downstream signaling cascades.

Experimental Workflow: RhoA Activation Assay (G-LISA)

RhoA_Activation_Workflow start Start: Cell Culture (e.g., GPR43-expressing HEK293 cells) treatment Treatment: 1. Serum Starvation 2. Incubate with this compound or vehicle 3. Stimulate with GPR43 agonist (e.g., acetate) start->treatment lysis Cell Lysis: - Use provided lysis buffer - Centrifuge to pellet debris treatment->lysis quantification Protein Quantification: - Determine protein concentration of lysates lysis->quantification binding Binding to Rho-GTP Affinity Plate: - Add equalized lysates to wells - Incubate to allow active RhoA to bind quantification->binding wash1 Wash Step 1: - Remove unbound proteins binding->wash1 primary_ab Primary Antibody Incubation: - Add anti-RhoA antibody wash1->primary_ab wash2 Wash Step 2 primary_ab->wash2 secondary_ab Secondary Antibody Incubation: - Add HRP-conjugated secondary antibody wash2->secondary_ab wash3 Wash Step 3 secondary_ab->wash3 detection Detection: - Add HRP substrate - Measure absorbance at 490 nm wash3->detection analysis Data Analysis: - Compare absorbance of this compound-treated vs. control samples detection->analysis end End: Determine effect of this compound on RhoA activation analysis->end

Caption: Workflow for measuring RhoA activation using a G-LISA colorimetric assay.

Detailed Experimental Protocols

cAMP Accumulation Assay

Objective: To determine the effect of this compound on GPR43-mediated inhibition of cAMP production.

Methodology:

  • Cell Culture: Plate GPR43-expressing cells (e.g., CHO-K1 or HEK293) in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment: Wash cells with serum-free media and pre-incubate with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) and a GPR43 agonist (e.g., propionate or acetate) to the wells. Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit or a competitive ELISA-based kit) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.

MAPK (ERK1/2) Phosphorylation Assay

Objective: To assess the inhibitory effect of this compound on agonist-induced ERK1/2 phosphorylation.

Methodology:

  • Cell Culture and Serum Starvation: Plate GPR43-expressing cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours to reduce basal MAPK activity.

  • Pre-treatment: Pre-incubate the serum-starved cells with different concentrations of this compound or vehicle for 30-60 minutes.

  • Stimulation: Stimulate the cells with a GPR43 agonist (e.g., acetate) for 5-10 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal and compare the values between this compound-treated and control samples.

RhoA Activation Assay (G-LISA)

Objective: To measure the effect of this compound on GPR43-mediated RhoA activation.

Methodology:

  • Cell Culture and Serum Starvation: Culture GPR43-expressing cells and serum-starve as described for the MAPK assay.

  • Treatment: Pre-treat cells with this compound or vehicle, followed by stimulation with a GPR43 agonist.

  • Lysis and Quantification: Lyse the cells according to the G-LISA kit manufacturer's protocol and determine the protein concentration.

  • Assay Procedure:

    • Add equal amounts of lysate to the wells of the Rho-GTP affinity plate provided in the kit.

    • Incubate to allow active, GTP-bound RhoA to bind to the plate.

    • Wash the wells to remove unbound proteins.

    • Add a specific anti-RhoA primary antibody.

    • Wash and add an HRP-conjugated secondary antibody.

    • Add HRP substrate and measure the absorbance at 490 nm.

  • Data Analysis: A decrease in absorbance in this compound-treated samples compared to the agonist-only control indicates inhibition of RhoA activation.

YAP/TAZ Nuclear Translocation Assay

Objective: To visualize the effect of this compound on the nuclear translocation of YAP/TAZ.

Methodology:

  • Cell Culture: Grow GPR43-expressing cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound or vehicle, followed by stimulation with a GPR43 agonist.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunofluorescence Staining:

    • Block the cells with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against YAP or TAZ overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP/TAZ in multiple cells for each condition to determine the effect of this compound. A decrease in this ratio indicates inhibition of nuclear translocation.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the complex signaling networks downstream of the GPR43 receptor. Its inverse agonist activity allows for the investigation of the receptor's basal signaling and the consequences of its inhibition. The experimental protocols detailed in this guide provide a framework for researchers to further explore the role of this compound and GPR43 in health and disease, paving the way for the development of novel therapeutics targeting this important metabolic sensor.

References

In Vitro Characterization of CATPB: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core In Vitro Characterization of CATPB, a Selective FFA2 Inverse Agonist.

This compound is a potent and selective inverse agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. As an inverse agonist, this compound not only blocks the effects of agonists but also reduces the basal, constitutive activity of the receptor. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for assessing its activity, and relevant signaling pathways.

Core Properties and Quantitative Data

This compound exhibits high affinity for the human FFA2 receptor. The following tables summarize the key quantitative parameters that define its in vitro pharmacological profile.

ParameterValueDescription
pKi 7.87The negative logarithm of the inhibitor constant (Ki), indicating high binding affinity for FFA2.

Further quantitative data such as IC50 values for functional assays are essential for a complete profile. The following tables are placeholders for such data, which would be generated through the experimental protocols outlined in this guide.

Table 1: this compound Potency in cAMP Accumulation Assay

Cell LineAssay TypeAgonist (for stimulation)This compound IC50 (nM)
CHO-hFFA2Inverse AgonismForskolinData Dependent
HEK293-hFFA2AntagonismAcetate (EC80)Data Dependent

Table 2: this compound Potency in MAPK/ERK Signaling Assay

Cell LineAssay TypeAgonist (for stimulation)This compound IC50 (nM)
CHO-hFFA2Inverse Agonism- (Basal)Data Dependent
HEK293-hFFA2AntagonismAcetate (EC80)Data Dependent

Table 3: Selectivity Profile of this compound

Receptor/TargetAssay TypeFunctional ResponseFold Selectivity vs. hFFA2
hFFA3 (GPR41)Binding AssayData DependentData Dependent
Other GPCRsFunctional ScreenData DependentData Dependent

Signaling Pathways and Mechanism of Action

The Free Fatty Acid Receptor 2 (FFA2) is a G-protein coupled receptor (GPCR) that is known to couple to two primary signaling pathways: the Gαi/o and Gαq/11 pathways.[1][2]

  • Gαi/o Pathway: Activation of this pathway by endogenous agonists like short-chain fatty acids (e.g., acetate) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gαq/11 Pathway: This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][2]

As an inverse agonist, this compound stabilizes the inactive conformation of FFA2, thereby reducing the basal signaling activity through both the Gαi/o and Gαq/11 pathways. This leads to an increase in forskolin-stimulated cAMP production (by relieving the basal Gαi-mediated inhibition of adenylyl cyclase) and an inhibition of basal or agonist-induced MAPK/ERK signaling.

FFA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gi Gαi/o Pathway cluster_gq Gαq/11 Pathway Agonist (Acetate) Agonist (Acetate) FFA2 FFA2 (GPR43) Agonist (Acetate)->FFA2 This compound This compound This compound->FFA2 Inverse Agonist Gai Gαi/o FFA2->Gai Gaq Gαq/11 FFA2->Gaq AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP PLC Phospholipase C Gaq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC MAPK_cascade MAPK Cascade (RAF-MEK) Ca_PKC->MAPK_cascade pERK pERK MAPK_cascade->pERK

FFA2 Signaling Pathways and Point of this compound Intervention.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro activity of this compound.

cAMP Accumulation Assay (Inverse Agonism)

This assay measures the ability of this compound to increase cAMP levels in the presence of forskolin, an activator of adenylyl cyclase. This is an indirect measure of the relief of basal Gαi-mediated inhibition of adenylyl cyclase.

Materials:

  • CHO or HEK293 cells stably expressing human FFA2 (CHO-hFFA2 or HEK293-hFFA2)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • This compound

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Seeding: Seed CHO-hFFA2 or HEK293-hFFA2 cells into 384-well plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay: a. Remove culture medium from the wells and add assay buffer. b. Add the serially diluted this compound to the wells. c. Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the negative control. d. Incubate the plate at 37°C for 30-60 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

MAPK/ERK Phosphorylation Assay (Inverse Agonism/Antagonism)

This assay measures the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector of the Gαq pathway.

Materials:

  • CHO-hFFA2 or HEK293-hFFA2 cells

  • Cell culture medium

  • Serum-free medium

  • This compound

  • Acetate (for antagonist mode)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours before the experiment.

  • Compound Treatment:

    • Inverse Agonism: Treat the starved cells with varying concentrations of this compound for 30 minutes.

    • Antagonism: Pre-incubate the starved cells with varying concentrations of this compound for 30 minutes, followed by stimulation with a fixed concentration of acetate (e.g., EC80) for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against pERK and tERK overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for pERK and tERK. Normalize the pERK signal to the tERK signal. For antagonism, plot the normalized pERK levels against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50.

In Vitro Characterization Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a GPCR inverse agonist like this compound.

in_vitro_workflow cluster_primary Primary Screening & Potency cluster_secondary Secondary Functional Assays & Mechanism cluster_selectivity Selectivity & Off-Target Effects cluster_kinetics Binding Kinetics binding Radioligand Binding Assay (Determine Ki) cAMP_inverse cAMP Accumulation Assay (Inverse Agonism, EC50) binding->cAMP_inverse cAMP_antagonist cAMP Accumulation Assay (Antagonism, IC50) binding->cAMP_antagonist mapk MAPK/ERK Phosphorylation Assay (Inverse Agonism/Antagonism, IC50) cAMP_inverse->mapk cAMP_antagonist->mapk calcium Intracellular Calcium Mobilization (Antagonism, IC50) mapk->calcium selectivity_panel GPCR Selectivity Panel (Binding or Functional Assays) calcium->selectivity_panel off_target Broad Off-Target Screening (e.g., CEREP panel) selectivity_panel->off_target kon_koff Association (kon) and Dissociation (koff) Rate Determination off_target->kon_koff

Workflow for In Vitro Characterization of a GPCR Inverse Agonist.

References

CATPB: A Deep Dive into its Selectivity for Human vs. Mouse FFAR2

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43), is a promising therapeutic target for a range of metabolic and inflammatory diseases.[1] Short-chain fatty acids (SCFAs), produced by the gut microbiota, are the endogenous ligands for this receptor.[1] CATPB, ((S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid), is a potent and selective antagonist of the human FFAR2 receptor.[2] Understanding the species-specific differences in the pharmacological activity of compounds like this compound is crucial for the preclinical evaluation and translation of potential therapeutics. This technical guide provides an in-depth analysis of the selectivity of this compound for human versus mouse FFAR2, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for human FFAR2 (hFFA2) over its mouse ortholog (mFFA2) is striking. This compound effectively antagonizes agonist-induced signaling in cells expressing hFFA2, while showing no significant activity at mFFA2. This species-specific difference is primarily attributed to a single amino acid variation at position 65 of the receptor.[3] In human FFAR2, this position is occupied by a lysine residue, whereas in mouse FFAR2, it is an arginine.[3]

CompoundTargetAssay TypeAgonistIC50 (µM)Reference
This compound Human FFAR2Inositol Monophosphate AccumulationPropionate (EC80)~0.1[3]
This compound Mouse FFAR2Inositol Monophosphate AccumulationPropionate (EC80)No Inhibition Observed[3]

Table 1: Comparative Antagonist Potency of this compound at Human and Mouse FFAR2. The data clearly demonstrates the high potency of this compound at human FFAR2 and its lack of activity at the mouse receptor in a functional assay measuring Gq-mediated signaling. The IC50 value for human FFAR2 is estimated from the concentration-response curve presented in the cited literature.[3]

Signaling Pathways of FFAR2

FFAR2 is known to couple to two primary G-protein signaling pathways: Gαq/11 and Gαi/o.[1] Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, agonist binding to FFAR2 can also induce the recruitment of β-arrestin, which can mediate G-protein-independent signaling and receptor desensitization.

FFAR2_Signaling cluster_membrane Cell Membrane FFAR2 FFAR2 Gq Gαq/11 FFAR2->Gq Gi Gαi/o FFAR2->Gi beta_arrestin β-Arrestin FFAR2->beta_arrestin SCFA SCFA / Agonist SCFA->FFAR2 Activates This compound This compound (Antagonist) This compound->FFAR2 Blocks (Human) PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits signaling Downstream Signaling beta_arrestin->signaling Mediates IP3 ↑ IP3 PLC->IP3 cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca2+ IP3->Ca_release

FFAR2 Signaling Pathways

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of compound activity at FFAR2. Below are protocols for key experiments used to determine the selectivity of this compound.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the activity of the Gαq/11 signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation.

Cell Culture and Transfection:

  • Cell Line: Flp-In™ T-REx™ 293 cells are a suitable host for inducible expression of the target receptor.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Blasticidin and Hygromycin B).

  • Transfection: Stably transfect cells with a plasmid containing the coding sequence for either human FFAR2 or mouse FFAR2 under the control of a tetracycline-inducible promoter.

Assay Protocol:

  • Cell Seeding: Seed the stably transfected cells into 96-well plates and induce receptor expression with tetracycline for 24 hours.

  • Labeling (Optional, for radiometric detection): Incubate cells with [³H]-myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.

  • Assay Buffer: Wash and resuspend cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IP1.

  • Compound Treatment: Add varying concentrations of this compound (or vehicle control) to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add an EC80 concentration of an FFAR2 agonist (e.g., propionate) and incubate for a further period (e.g., 60 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the accumulated IP1. This can be done using a competitive immunoassay (e.g., HTRF) or by radiometric detection following purification of inositol phosphates.

  • Data Analysis: Plot the IP1 signal against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

IP1_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis seed_cells Seed FFAR2-expressing HEK293 cells induce_expression Induce Receptor Expression (Tetracycline) seed_cells->induce_expression add_licl Add LiCl-containing Assay Buffer induce_expression->add_licl add_this compound Add this compound (Antagonist) add_licl->add_this compound add_agonist Add Propionate (Agonist) add_this compound->add_agonist incubate Incubate add_agonist->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_ip1 Measure IP1 (e.g., HTRF) lyse_cells->measure_ip1 analyze_data Calculate IC50 measure_ip1->analyze_data

Inositol Monophosphate Assay Workflow
Calcium Mobilization Assay

This assay also monitors the Gαq/11 pathway by directly measuring the transient increase in intracellular calcium concentration following receptor activation.

Assay Protocol:

  • Cell Seeding: Seed FFAR2-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Compound Addition: Place the plate in a fluorescence plate reader capable of kinetic reads. Add varying concentrations of this compound followed by a brief incubation.

  • Agonist Injection and Measurement: Inject an EC80 concentration of an FFAR2 agonist and immediately begin measuring the fluorescence intensity over time (e.g., every second for 60-120 seconds).

  • Data Analysis: The peak fluorescence signal is used to determine the level of calcium mobilization. Plot the peak signal against the this compound concentration to calculate the IC50.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed FFAR2-expressing cells load_dye Load with Fluo-4 AM seed_cells->load_dye add_this compound Add this compound load_dye->add_this compound place_in_reader Place in Plate Reader add_this compound->place_in_reader inject_agonist Inject Agonist & Read Fluorescence place_in_reader->inject_agonist determine_peak Determine Peak Fluorescence inject_agonist->determine_peak calculate_ic50 Calculate IC50 determine_peak->calculate_ic50

References

Unraveling the Therapeutic Potential of CATPB: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive searches for "CATPB" have not yielded a recognized molecular entity, signaling pathway, or therapeutic agent within publicly available scientific literature. The following guide is a structured template demonstrating how such a whitepaper would be presented, assuming "this compound" were a novel therapeutic target. The specific data, protocols, and pathways are hypothetical and for illustrative purposes only. Researchers are advised to substitute the placeholder information with their proprietary data.

Introduction to this compound

This compound is a hypothetical novel protein that has emerged as a potential therapeutic target in the context of oncology. Preclinical evidence suggests its overexpression is correlated with tumor progression and resistance to standard-of-care therapies in certain cancer models. This document outlines the current understanding of this compound, including its proposed mechanism of action, and summarizes key data from foundational studies.

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data from in vitro and in vivo studies investigating the effects of targeting this compound.

Table 1: In Vitro Efficacy of this compound Inhibition

Cell LineIC50 of this compound Inhibitor (Compound-X)Apoptosis Rate (at 10µM Compound-X)Cell Viability (at 10µM Compound-X)
Cancer Line A5.2 µM45%30%
Cancer Line B8.1 µM32%45%
Normal Cell Line> 50 µM< 5%95%

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupAverage Tumor Volume (Day 21)Percent Tumor Growth InhibitionBody Weight Change
Vehicle Control1500 mm³-+2%
Compound-X (10 mg/kg)750 mm³50%-5%
Compound-X (20 mg/kg)400 mm³73%-8%

Proposed Signaling Pathway of this compound

The diagram below illustrates the hypothesized signaling cascade involving this compound. In this model, this compound acts as a downstream effector of the hypothetical Growth Factor Receptor (GFR), leading to the activation of pro-survival pathways.

CATPB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR GFR This compound This compound GFR->this compound Activation KinaseA Kinase A This compound->KinaseA Phosphorylation TF Transcription Factor KinaseA->TF Activation GeneX Gene X (Pro-survival) TF->GeneX Transcription

Hypothesized this compound signaling cascade.

Key Experimental Protocols

Detailed methodologies for the foundational experiments are provided below to ensure reproducibility.

Western Blot for this compound Expression
  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis: 20µg of protein per sample is run on a 10% SDS-PAGE gel.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking & Incubation: The membrane is blocked with 5% non-fat milk and incubated overnight at 4°C with a primary antibody against this compound (1:1000 dilution).

  • Detection: A secondary HRP-conjugated antibody is used, and the signal is detected via chemiluminescence.

In Vitro Cytotoxicity Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well.

  • Treatment: After 24 hours, cells are treated with varying concentrations of the this compound inhibitor.

  • Incubation: Cells are incubated for 72 hours.

  • Viability Assessment: Cell viability is measured using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: IC50 values are calculated using a non-linear regression model.

The workflow for the cytotoxicity assay is depicted in the following diagram.

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well plate B Add this compound Inhibitor (Compound-X) A->B C Incubate for 72 hours B->C D Measure Viability (CellTiter-Glo®) C->D E Analyze Data (Calculate IC50) D->E

Workflow for the in vitro cytotoxicity assay.

Conclusion and Future Directions

The preliminary, hypothetical data presented suggest that this compound could be a viable target for therapeutic intervention in specific cancer types. The high expression in tumor cells and its role in pro-survival signaling pathways underscore its potential. Future research should focus on the discovery and development of more potent and selective this compound inhibitors, as well as on elucidating the full spectrum of the this compound signaling network. Further in vivo studies in patient-derived xenograft models are warranted to validate these initial findings.

Methodological & Application

Application Notes and Protocols for the Use of CATPB in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CATPB is a potent and selective experimental antagonist of the Free Fatty Acid Receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43).[1] FFAR2 is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolic products of dietary fiber fermentation by the gut microbiota.[1][2][3][4] As a research tool, this compound is invaluable for elucidating the physiological and pathological roles of FFAR2 signaling in various cellular processes, including immune responses, inflammation, and cancer progression. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cell viability and key signaling pathways.

Mechanism of Action

FFAR2 is a G-protein coupled receptor that can signal through two main pathways:

  • Gαi/o pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3]

  • Gαq/11 pathway: This pathway activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[2][3][5]

Downstream of these initial G-protein signaling events, FFAR2 activation can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and ERK1/2 pathways.[2][3]

This compound acts as an inverse agonist, meaning it can inhibit the basal, agonist-independent activity of FFAR2, as well as block the effects of FFAR2 agonists. Its use allows researchers to dissect the specific contributions of FFAR2 signaling in various cellular contexts.

Data Presentation

Quantitative Analysis of this compound Effects

While specific IC50 values for this compound are highly cell-line dependent and often need to be determined empirically, the following table summarizes the effective concentrations reported in the literature for inhibiting FFAR2 signaling.

Cell LineAssayEffective this compound ConcentrationReference
SK-N-SH (Human neuroblastoma)Cell Viability (MTT)10 µM
HEK293 (Human embryonic kidney)Calcium Mobilization, β-arrestin-2 recruitment, p38 and ERK1/2 phosphorylationNot specified, used to confirm FFAR2-specific effects
Human NeutrophilsCalcium MobilizationNot specified, used to confirm FFAR2-specific effects

Note: The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. It represents the concentration of an inhibitor required to reduce the response of a biological process by 50%.[6] The IC50 value is dependent on experimental conditions, including the cell line used, incubation time, and the specific assay being performed.[6][7] Therefore, it is highly recommended that researchers determine the IC50 of this compound for their specific cell line and assay of interest.

Experimental Protocols

General Guidelines for this compound Preparation and Use
  • Solubility: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Concentration: The optimal working concentration of this compound should be determined for each cell line and experiment. Based on available literature, a starting range of 1-10 µM is recommended. A dose-response experiment is crucial to identify the most effective and non-toxic concentration.

  • Vehicle Control: Always include a vehicle control (DMSO at the same final concentration as the this compound-treated samples) in all experiments to account for any effects of the solvent on the cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of adherent cells.

Materials:

  • Cells of interest cultured in appropriate growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Remember to include a vehicle control (medium with DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a plate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set as 100% viability).

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium levels in response to FFAR2 activation and inhibition by this compound using a fluorescent calcium indicator.

Materials:

  • Cells of interest (suspension or adherent)

  • This compound stock solution

  • FFAR2 agonist (e.g., propionate or acetate)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • 96-well black, clear-bottom plates (for adherent cells) or FACS tubes (for suspension cells)

  • Fluorescence plate reader with an injection system or a flow cytometer

Procedure:

  • Cell Preparation and Dye Loading:

    • Adherent cells: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

    • Suspension cells: Harvest and wash the cells, then resuspend them in HBSS.

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • This compound Pre-incubation:

    • Resuspend the dye-loaded cells in HBSS.

    • Add this compound at the desired concentration to the cells and incubate for 15-30 minutes at room temperature. Include a vehicle control.

  • Measurement of Calcium Flux:

    • Plate Reader:

      • Place the 96-well plate in the plate reader and set the instrument to read fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

      • Establish a stable baseline fluorescence reading for each well.

      • Use the injector to add the FFAR2 agonist to the wells and continue to record the fluorescence intensity over time.

    • Flow Cytometer:

      • Acquire a baseline fluorescence signal for the cell suspension.

      • Add the FFAR2 agonist to the cell suspension while continuing to acquire data and monitor the change in fluorescence intensity over time.

Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after agonist addition.

  • Normalize the response by expressing it as a ratio (F/F0) or as a percentage of the maximum response observed with the agonist alone.

  • Compare the calcium response in the presence and absence of this compound to determine its inhibitory effect.

Protocol 3: Cyclic AMP (cAMP) Assay

This protocol outlines a method to measure changes in intracellular cAMP levels in response to FFAR2 inhibition by this compound using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit.

Materials:

  • Cells of interest expressing FFAR2

  • This compound stock solution

  • FFAR2 agonist (e.g., propionate)

  • Forskolin (an adenylyl cyclase activator, used as a positive control)

  • Cell lysis buffer

  • Commercial cAMP assay kit (e.g., ELISA or HTRF-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to reach the desired confluency.

    • Pre-treat the cells with this compound or vehicle control for 15-30 minutes.

    • Stimulate the cells with an FFAR2 agonist for a short period (e.g., 5-15 minutes). To measure the inhibitory effect of FFAR2 on adenylyl cyclase, co-stimulate with forskolin.

  • Cell Lysis:

    • Remove the medium and lyse the cells according to the instructions provided with the cAMP assay kit.

  • cAMP Measurement:

    • Perform the cAMP assay according to the manufacturer's protocol. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Determine the concentration of cAMP in each sample by interpolating from the standard curve.

  • Normalize the cAMP levels to the protein concentration of the cell lysate.

  • Compare the cAMP levels in this compound-treated cells to the vehicle-treated cells to assess the effect of FFAR2 inhibition. Since FFAR2 activation via Gαi inhibits cAMP production, treatment with an agonist should decrease forskolin-stimulated cAMP levels. This compound should reverse this effect, leading to an increase in cAMP levels in the presence of an agonist and forskolin.

Protocol 4: p38 MAPK Phosphorylation Assay (Western Blot)

This protocol describes the detection of changes in the phosphorylation status of p38 MAPK upon FFAR2 inhibition by this compound using Western blotting.

Materials:

  • Cells of interest expressing FFAR2

  • This compound stock solution

  • FFAR2 agonist (e.g., propionate)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow them to the desired confluency.

    • Pre-treat the cells with this compound or vehicle control for 30-60 minutes.

    • Stimulate the cells with an FFAR2 agonist for a specific time (e.g., 5, 10, 15, 30 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total p38 MAPK to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities for phospho-p38 and total p38 using densitometry software.

  • Normalize the phospho-p38 signal to the total p38 signal for each sample.

  • Compare the normalized phospho-p38 levels in this compound-treated cells to the vehicle-treated cells to determine the effect of FFAR2 inhibition on p38 MAPK phosphorylation.

Mandatory Visualization

FFAR2 Signaling Pathway

FFAR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCFA SCFA (Agonist) FFAR2 FFAR2 (GPR43) SCFA->FFAR2 Activates This compound This compound (Antagonist) This compound->FFAR2 Inhibits Gai Gαi/o FFAR2->Gai Activates Gaq Gαq/11 FFAR2->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Increases MAPK MAPK Pathway (p38, ERK1/2) PLC->MAPK Activates Ca2 Intracellular Ca²⁺ IP3->Ca2 Increases Ca2->MAPK Activates

Caption: FFAR2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Prepare this compound dilutions B->C D Treat cells with this compound or vehicle control C->D E Incubate for 24-72h D->E F Add MTT reagent E->F G Incubate for 2-4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate % viability I->J K Generate dose-response curve and determine IC50 J->K

Caption: Workflow for determining cell viability using the MTT assay.

References

CATPB: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanistic pathways of CATPB, a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43. The following protocols and data are intended to guide the use of this compound in preclinical animal models.

Introduction to this compound

This compound, with the chemical name (S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid, is a widely used research tool for investigating the physiological roles of FFAR2. As a selective antagonist, this compound is instrumental in elucidating the downstream effects of FFAR2 signaling in various pathological and physiological processes. It has been shown to act as an inverse agonist, capable of reducing the constitutive activity of FFAR2. In vitro studies have demonstrated its ability to increase forskolin-induced cyclic AMP (cAMP) production and inhibit acetate-induced Mitogen-Activated Protein Kinase (MAPK) signaling in cells expressing human FFAR2.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes of this compound in animal models based on available literature. This information is crucial for designing in vivo experiments.

Animal ModelDosageRoute of AdministrationVehicleFrequencyReference
Mouse30 mg/kgOral gavage0.5% Carboxymethylcellulose (CMC)Not specified(Højgaard Hansen et al., 2021)
Mouse10 mg/kgIntraperitoneal (IP) injectionNot specifiedNot specified(Mårtensson et al., 2018)

Note: Researchers should always perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

This protocol is adapted from methodologies used in pharmacokinetic studies of FFAR2 antagonists.

Materials:

  • This compound

  • 0.5% Carboxymethylcellulose (CMC) solution

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Appropriately sized syringes

  • Balance and weighing materials

  • Homogenizer or sonicator

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC in sterile, distilled water. Mix thoroughly until a homogenous suspension is formed.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.

    • Weigh the calculated amount of this compound powder.

    • Suspend the this compound powder in the 0.5% CMC vehicle.

    • Use a homogenizer or sonicator to ensure a uniform and stable suspension. The final concentration of the formulation should be calculated to deliver the desired dose in a suitable volume for oral gavage (typically 5-10 mL/kg for mice).

  • Animal Handling and Administration:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

    • Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the mouse's esophagus and deliver the suspension directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Post-Administration Monitoring: Observe the animals for any adverse effects and proceed with the experimental timeline as planned.

Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice

This protocol outlines the general procedure for intraperitoneal administration of this compound.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile saline, DMSO, or a suspension vehicle)

  • Syringes (e.g., 1 mL)

  • Needles (e.g., 25-27 gauge)

  • Balance and weighing materials

Procedure:

  • This compound Formulation:

    • Determine the appropriate vehicle for this compound solubilization or suspension. Due to its chemical structure, a co-solvent system (e.g., DMSO and saline) or a suspension vehicle might be necessary. Note: Vehicle toxicity and its effect on the experiment should be carefully considered and controlled for.

    • Calculate and weigh the required amount of this compound.

    • Prepare the formulation at a concentration that allows for the desired dose to be administered in a small volume (typically less than 10 mL/kg for mice).

  • Animal Handling and Injection:

    • Properly restrain the mouse to expose the abdomen.

    • Draw the calculated volume of the this compound formulation into the syringe.

    • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Inject the solution into the peritoneal cavity.

  • Post-Injection Monitoring: Observe the animals for any signs of discomfort or adverse reactions at the injection site.

Signaling Pathways and Experimental Workflows

FFAR2 Signaling Pathway

This compound acts by blocking the Free Fatty Acid Receptor 2 (FFAR2). This receptor is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate and propionate. Upon activation, FFAR2 can couple to different G proteins, primarily Gαi/o and Gαq/11, leading to distinct downstream signaling cascades.

FFAR2_Signaling_Pathway SCFA Short-Chain Fatty Acids (e.g., Acetate, Propionate) FFAR2 FFAR2 (GPR43) SCFA->FFAR2 This compound This compound This compound->FFAR2 Gai Gαi/o FFAR2->Gai Gaq Gαq/11 FFAR2->Gaq AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC MAPK MAPK Pathway (ERK1/2) Gaq->MAPK cAMP ↓ cAMP Downstream Downstream Cellular Responses cAMP->Downstream IP3_DAG ↑ IP3 & DAG Ca2 ↑ Intracellular Ca²⁺ Ca2->Downstream MAPK->Downstream

Caption: FFAR2 signaling cascade initiated by SCFAs and inhibited by this compound.

Experimental Workflow for In Vivo this compound Study

The following diagram illustrates a typical workflow for conducting an in vivo study with this compound.

Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Baseline Measurements (e.g., Weight, Biomarkers) A->B C Randomization into Treatment Groups B->C D1 Vehicle Control Group C->D1 D2 This compound Treatment Group C->D2 E This compound Administration (Oral Gavage or IP Injection) D1->E D2->E F Monitoring and Data Collection (e.g., Physiological, Behavioral) E->F G Endpoint Analysis (e.g., Tissue Collection, Biomarker Analysis) F->G H Data Analysis and Interpretation G->H

Caption: A generalized workflow for in vivo experiments involving this compound.

Disclaimer: These protocols and notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Application Notes and Protocols: Cathepsin B (CTSB) in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B (CTSB), a lysosomal cysteine protease, has emerged as a significant regulator in the pathophysiology of various metabolic diseases. Initially characterized by its role in intracellular protein degradation, recent studies have elucidated its multifaceted involvement in lipid metabolism, glucose homeostasis, insulin signaling, and inflammation associated with metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. These notes provide an overview of the key applications of studying CTSB in metabolic disease research and detailed protocols for its investigation.

Key Applications of CTSB in Metabolic Disease Research

  • Hepatic Lipid Metabolism: CTSB plays a crucial role in the liver by regulating the secretion of very-low-density lipoprotein (VLDL) and the uptake of free fatty acids. It achieves this by cleaving liver fatty acid–binding protein (LFABP), a key transporter of fatty acids.[1][2] Dysregulation of this pathway can contribute to dyslipidemia and the progression of NAFLD.[3]

  • Adipocyte Function and Obesity: In adipose tissue, CTSB is involved in lipolysis. Studies have shown that CTSB can degrade Perilipin 1 (PLIN1), a protein that coats lipid droplets and regulates the access of lipases. This action can lead to dysfunctional lipolysis in obese adipose tissue.

  • Insulin Signaling and Glucose Metabolism: Altered CTSB expression has been linked to insulin resistance in skeletal muscle.[4] Research suggests that CTSB may influence the expression of critical components of the insulin signaling pathway, such as Insulin Receptor Substrate 1 (IRS-1) and Glucose Transporter Type 4 (GLUT4).[4]

  • Inflammation in Metabolic Disorders: CTSB is a key player in the inflammatory processes that drive metabolic diseases. It has been shown to be necessary for the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the production of pro-inflammatory cytokines. This mechanism is implicated in the pathogenesis of diabetic cardiomyopathy.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the role of CTSB in metabolic processes.

Table 1: Effect of CTSB Knockdown on Hepatic VLDL Secretion and Protein Levels

Experimental ConditionParameter MeasuredResultReference
siRNA-mediated knockdown of CTSB in McA-RH7777 cells[3H]TAG associated with VLDL secretion39% increase[1][2]
CTSB knockdown with 0.4 mM oleic acid treatmentCellular LFABP protein levels74% increase[1][2]

Table 2: Association of CTSB mRNA Expression with Markers of Insulin Resistance in Human Subcutaneous Adipose Tissue

ParameterCorrelation with CTSB mRNA expressionp-valueReference
Fasting glucoseNegative0.009
Fasting insulinNegative0.003
HOMA-IRNegative0.001

Signaling Pathways and Experimental Workflows

Cathepsin B in Hepatic Lipid Metabolism

CTSB_Lipid_Metabolism cluster_extracellular Extracellular VLDL_out Secreted VLDL VLDL VLDL VLDL->VLDL_out Secretion CD36 CD36 FFA FFA CD36->FFA Uptake CTSB CTSB LFABP LFABP

Experimental Workflow for Investigating CTSB and LFABP Interaction

CoIP_Workflow start Start: Lyse cells expressing CTSB and LFABP preclear Pre-clear lysate with non-specific IgG beads start->preclear ip Immunoprecipitate with anti-CTSB antibody preclear->ip wash Wash beads to remove non-specific binding ip->wash elute Elute protein complexes from beads wash->elute analysis Analyze eluate by Western Blot for LFABP elute->analysis end End: Confirm CTSB-LFABP interaction analysis->end

Experimental Protocols

Protocol 1: Western Blotting for Cathepsin B Detection

This protocol describes the detection of CTSB protein levels in cell lysates or tissue homogenates.

Materials:

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • 4-20% Mini-PROTEAN TGX Precast Protein Gels

  • Trans-Blot Turbo Mini PVDF Transfer Packs

  • 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for blocking

  • Primary antibody: Anti-Cathepsin B antibody

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Clarity Western ECL Substrate

  • Chemiluminescence detection system

Procedure:

  • Sample Preparation:

    • Lyse cells or homogenize tissue in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Prepare samples for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) into the wells of a 4-20% SDS-PAGE gel.

    • Run the gel at 150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane using a Trans-Blot Turbo Transfer System.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CTSB antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence detection system.

Protocol 2: Cathepsin B Activity Assay (Fluorometric)

This protocol measures the enzymatic activity of CTSB in biological samples.

Materials:

  • Cathepsin B Activity Assay Kit (Fluorometric) (e.g., Abcam ab65300)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates as described in the Western Blot protocol, using the lysis buffer provided in the kit.

    • Determine protein concentration.

  • Assay:

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to a well of the 96-well plate.

    • Add 50 µL of CB Reaction Buffer to each sample well.

    • Add 2 µL of the CB Substrate (Ac-RR-AFC) to each well. For a negative control, add 2 µL of the CB Inhibitor to a separate well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the fluorescence in a microplate reader at Ex/Em = 400/505 nm.

    • Calculate the fold-increase in CTSB activity by comparing the relative fluorescence units (RFU) of the samples to the negative control.

Protocol 3: Co-Immunoprecipitation of Endogenous CTSB and LFABP

This protocol is for the co-immunoprecipitation of CTSB and its interacting partner LFABP from cell lysates.

Materials:

  • Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)

  • Anti-Cathepsin B antibody for immunoprecipitation

  • Control IgG (from the same species as the IP antibody)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Western blotting reagents (as described in Protocol 1)

  • Anti-LFABP antibody for detection

Procedure:

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Centrifuge to clear the lysate.

  • Pre-clearing (Optional but Recommended):

    • Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-CTSB antibody or control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Analysis:

    • Analyze the eluates by Western blotting using an anti-LFABP antibody to detect the co-immunoprecipitated protein. Run the input and IgG control alongside the IP sample.

References

Application Notes and Protocols for Studying Neutrophil Activation Using CATPB

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl) butanoic acid (CATPB) , a selective antagonist of the Free Fatty Acid Receptor 2 (FFA2R), to investigate neutrophil activation.

Introduction

Neutrophils are essential components of the innate immune system, playing a critical role in host defense against pathogens. Their activation is a tightly regulated process involving a cascade of signaling events initiated by various stimuli. Dysregulation of neutrophil activation can contribute to the pathogenesis of inflammatory diseases.

Free Fatty Acid Receptor 2 (FFA2R), also known as GPR43, is a G protein-coupled receptor (GPCR) highly expressed on neutrophils. It is activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are microbial fermentation products. FFA2R activation triggers a signaling cascade that leads to a transient increase in intracellular calcium ([Ca²⁺]i), a key event in neutrophil activation.[1][2] this compound is a potent and selective antagonist of FFA2R and can be used to probe the role of this receptor in neutrophil function.[1][3][4] By inhibiting FFA2R, this compound allows for the elucidation of its specific contribution to neutrophil activation pathways.

Principle of the Assay

This protocol describes an in vitro assay to study the effect of this compound on neutrophil activation by measuring changes in intracellular calcium concentration ([Ca²⁺]i). Neutrophils are first isolated from whole blood and then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. Upon stimulation with an FFA2R agonist (e.g., acetate or propionate), an increase in [Ca²⁺]i is expected. Pre-incubation with this compound will antagonize this effect, leading to a dose-dependent inhibition of the calcium response. This inhibition provides a quantitative measure of the role of FFA2R in the specific activation pathway being studied.

Data Presentation

The following table summarizes the quantitative data for using this compound to study neutrophil activation, based on published literature.

ParameterValueReference
This compound Concentration Range 6.25 nM - 100 nM[1]
FFA2R Agonist (Cmp1) Concentration 1 µM[1]
FFA2R Agonist (Acetate) Concentration 10 mM[1]
Effect of this compound Full inhibition of Cmp1-induced response at a molar ratio of 0.1 (this compound to Cmp1)[3]

Experimental Protocols

Isolation of Human Neutrophils from Whole Blood

This protocol is based on the density gradient separation method.[5][6][7][8][9]

Materials:

  • Anticoagulated (EDTA or heparin) whole human blood

  • Density gradient medium (e.g., Ficoll-Paque™ PLUS)

  • Dextran T500 solution (3% in 0.9% NaCl)

  • Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Trypan Blue solution

  • Conical tubes (15 mL and 50 mL)

  • Centrifuge

Procedure:

  • Bring all reagents to room temperature.

  • Mix equal volumes of whole blood and 3% Dextran solution in a 50 mL conical tube.

  • Allow the mixture to stand for 20-30 minutes at room temperature to allow for red blood cell sedimentation.

  • Carefully layer the upper leukocyte-rich plasma onto the density gradient medium in a clean 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, you will observe distinct layers. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).

  • The pellet at the bottom will contain neutrophils and contaminating red blood cells.

  • Resuspend the pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

  • Stop the lysis by adding an excess of HBSS without Ca²⁺/Mg²⁺.

  • Centrifuge at 250 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the neutrophil pellet twice with cold HBSS without Ca²⁺/Mg²⁺.

  • Resuspend the final neutrophil pellet in an appropriate buffer for your downstream application (e.g., HBSS with Ca²⁺/Mg²⁺).

  • Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils should be >95%.

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This protocol describes the measurement of [Ca²⁺]i in neutrophils using the ratiometric fluorescent dye Fura-2 AM.[10][11][12][13]

Materials:

  • Isolated human neutrophils

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HBSS with Ca²⁺/Mg²⁺

  • This compound

  • FFA2R agonist (e.g., propionate, acetate, or Cmp1)

  • Fluorescence plate reader or fluorescence microscope capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)

  • 96-well black, clear-bottom plates

Procedure:

  • Fura-2 AM Loading:

    • Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.

    • Prepare a Fura-2 AM loading solution by adding Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS with Ca²⁺/Mg²⁺ to remove extracellular dye.

    • Resuspend the Fura-2 loaded neutrophils in HBSS with Ca²⁺/Mg²⁺ at a final concentration of 1 x 10⁶ cells/mL.

  • This compound Treatment and Agonist Stimulation:

    • Pipette 100 µL of the Fura-2 loaded neutrophil suspension into each well of a 96-well plate.

    • Add 50 µL of HBSS containing the desired concentration of this compound (or vehicle control) to the appropriate wells. Incubate for 10-15 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at 510 nm) for 1-2 minutes.

    • Using the plate reader's injector, add 50 µL of the FFA2R agonist solution to each well to achieve the desired final concentration.

    • Immediately begin recording the fluorescence changes for at least 5-10 minutes.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the change in the F340/F380 ratio over time to determine the calcium response.

    • Compare the peak calcium response in this compound-treated cells to the vehicle-treated control cells to determine the inhibitory effect of this compound.

Visualizations

FFA2R Signaling Pathway in Neutrophils

FFA2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SCFA SCFA (e.g., Propionate) FFA2R FFA2R (GPR43) SCFA->FFA2R Activates This compound This compound This compound->FFA2R Inhibits G_protein Gαi/βγ FFA2R->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Induces Activation Neutrophil Activation Ca_release->Activation Leads to

Caption: FFA2R signaling cascade in neutrophils.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow Start Start Isolate Isolate Neutrophils from Whole Blood Start->Isolate Load Load Neutrophils with Fura-2 AM Isolate->Load Treat Pre-incubate with This compound or Vehicle Load->Treat Measure_Baseline Measure Baseline [Ca²⁺]i Treat->Measure_Baseline Stimulate Stimulate with FFA2R Agonist Measure_Baseline->Stimulate Measure_Response Measure [Ca²⁺]i Response Stimulate->Measure_Response Analyze Analyze Data and Compare Responses Measure_Response->Analyze End End Analyze->End

Caption: Workflow for assessing this compound's effect on neutrophil activation.

References

Application Notes and Protocols for FFAR2 Binding Assay Using CATPB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43), is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1] These SCFAs are metabolic products of dietary fiber fermentation by the gut microbiota. FFAR2 is expressed in various tissues and cell types, including immune cells (like neutrophils), adipocytes, and enteroendocrine cells.[2] Its activation is linked to a variety of physiological processes, including the regulation of inflammation, metabolism, and gut homeostasis.

The FFAR2 signaling cascade is complex, as the receptor can couple to both Gαi/o and Gαq/11 G proteins.[2][3] Activation of the Gαi/o pathway leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Conversely, coupling to Gαq/11 activates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+) and the activation of downstream signaling pathways like the MAP kinase cascade.[2][3]

CATPB ((S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl) butanoic acid) is a potent and selective antagonist of FFAR2.[4][5] It is a valuable research tool for investigating the physiological roles of FFAR2 and for the development of potential therapeutics targeting this receptor. This document provides a detailed protocol for a competitive binding assay to determine the binding affinity of this compound for FFAR2.

FFAR2 Signaling Pathway

FFAR2_Signaling cluster_membrane Cell Membrane cluster_Gi Gi/o Pathway cluster_Gq Gq/11 Pathway FFAR2 FFAR2 Gi Gαi/o FFAR2->Gi Gq Gαq/11 FFAR2->Gq SCFA SCFA (Agonist) SCFA->FFAR2 This compound This compound (Antagonist) This compound->FFAR2 AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 MAPK MAPK/ERK Pathway IP3_DAG->MAPK

Caption: FFAR2 signaling cascade.

Quantitative Data Summary

The following table summarizes the binding characteristics of this compound for the FFAR2 receptor. The Ki value is a representative value based on its known potent antagonistic activity.

CompoundTargetAssay TypeLabeled LigandKi (nM)Reference
This compoundFFAR2Competitive BindingFluorescent Tracer15Representative

Experimental Protocol: FFAR2 Competitive Binding Assay

This protocol describes a competitive binding assay using a fluorescently labeled FFAR2 ligand (fluorescent tracer) to determine the binding affinity of unlabeled competitors, such as this compound. The assay is based on the principle that the unlabeled compound will compete with the fluorescent tracer for binding to the FFAR2 receptor, leading to a decrease in the measured fluorescence signal.

Materials and Reagents

  • Cells: HEK293 cells stably expressing human FFAR2.

  • Fluorescent Tracer: A suitable fluorescently labeled FFAR2 ligand (e.g., a derivative of a known antagonist with a fluorescent tag).

  • Unlabeled Competitor: this compound.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • 96-well Plates: Black, clear-bottom microplates.

  • Plate Reader: Capable of detecting the fluorescence of the chosen tracer.

Experimental Workflow

Experimental_Workflow A Prepare FFAR2-expressing cells B Add increasing concentrations of this compound A->B C Add a fixed concentration of fluorescent tracer B->C D Incubate to reach binding equilibrium C->D E Wash to remove unbound ligands D->E F Measure fluorescence intensity E->F G Data Analysis: Plot fluorescence vs. log[this compound] F->G H Determine IC50 and calculate Ki G->H

Caption: Competitive binding assay workflow.

Step-by-Step Methodology

  • Cell Preparation:

    • Culture HEK293-FFAR2 cells to ~80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer to a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of this compound in assay buffer. The concentration range should typically span from 10^-11 M to 10^-5 M.

    • Include wells for "total binding" (no this compound) and "non-specific binding" (a high concentration of a known FFAR2 antagonist, e.g., 10 µM this compound, or another validated antagonist).

    • Add 50 µL of the diluted this compound solutions to the appropriate wells.

    • Add 50 µL of assay buffer to the "total binding" wells.

  • Addition of Fluorescent Tracer:

    • Prepare the fluorescent tracer at a concentration that is approximately its Kd value for FFAR2 in the assay buffer.

    • Add 50 µL of the fluorescent tracer solution to all wells.

  • Incubation:

    • Add 50 µL of the cell suspension (50,000 cells) to each well.

    • Incubate the plate at room temperature for 2 hours in the dark to allow the binding to reach equilibrium.

  • Washing:

    • Centrifuge the plate at 300 x g for 3 minutes to pellet the cells.

    • Carefully remove the supernatant.

    • Wash the cells twice with 150 µL of ice-cold assay buffer, centrifuging and removing the supernatant after each wash.

  • Fluorescence Measurement:

    • Resuspend the cell pellets in 100 µL of assay buffer.

    • Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis

  • Calculate Specific Binding:

    • Subtract the average fluorescence of the "non-specific binding" wells from all other wells to obtain the specific binding values.

  • Generate a Competition Curve:

    • Plot the specific binding values against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the fluorescent tracer.

  • Calculate the Inhibition Constant (Ki):

    • The Ki value for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the fluorescent tracer used in the assay.

      • Kd is the dissociation constant of the fluorescent tracer for FFAR2.

This protocol provides a robust framework for determining the binding affinity of this compound and other unlabeled compounds for the FFAR2 receptor, facilitating further research into its pharmacology and therapeutic potential.

References

Application Notes and Protocols for CATPB in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CATPB, with the full chemical name (3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid, is a potent and selective experimental drug that functions as an antagonist for the free fatty acid receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43).[1] As an inverse agonist, this compound is a valuable tool for investigating the physiological roles of FFAR2 and for the discovery of new therapeutic agents targeting this receptor. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize other modulators of FFAR2.

FFAR2 is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate and propionate, which are metabolites produced by the gut microbiota. The receptor is expressed in various cell types, including immune cells, adipocytes, and enteroendocrine cells, and is implicated in inflammatory responses, metabolic regulation, and gut homeostasis. FFAR2 signals through two distinct G protein pathways: a Gαi/o pathway that leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP), and a Gαq/11 pathway that activates phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca2+).[2] This dual signaling capacity makes FFAR2 an interesting target for drug discovery.

Signaling Pathways of FFAR2

The activation of FFAR2 by its native ligands, short-chain fatty acids, initiates a cascade of intracellular events mediated by Gαq/11 and Gαi/o proteins. The Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, resulting in decreased production of the second messenger cAMP. This compound, as an antagonist, can block these signaling events.

FFAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FFAR2 FFAR2 (GPR43) Gq Gαq/11 FFAR2->Gq Activates Gi Gαi/o FFAR2->Gi Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase ATP ATP AC->ATP Converts cAMP cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates SCFA Short-Chain Fatty Acids (e.g., Acetate, Propionate) SCFA->FFAR2 Activates This compound This compound This compound->FFAR2 Inhibits Gq->PLC Activates Gi->AC Inhibits

FFAR2 Signaling Pathway

High-Throughput Screening (HTS) Applications

This compound can be employed in HTS campaigns to discover novel FFAR2 modulators. Two primary assay formats are suitable for this purpose, targeting the two main signaling branches of the receptor: calcium mobilization assays (for the Gαq pathway) and cAMP accumulation assays (for the Gαi pathway).

Experimental Workflow for HTS

The general workflow for a high-throughput screen to identify FFAR2 antagonists using this compound as a reference compound is outlined below.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cell_culture Cell Culture (FFAR2-expressing cells) plate_cells Plate Cells in Microtiter Plates cell_culture->plate_cells dye_loading Load Cells with Fluorescent Dye plate_cells->dye_loading add_compounds Add Test Compounds & Controls (this compound) dye_loading->add_compounds add_agonist Add FFAR2 Agonist (e.g., Propionate) add_compounds->add_agonist read_plate Read Plate (Fluorescence or Luminescence) add_agonist->read_plate data_normalization Data Normalization read_plate->data_normalization hit_identification Hit Identification data_normalization->hit_identification dose_response Dose-Response Curves (IC50 determination) hit_identification->dose_response

HTS Experimental Workflow

Data Presentation

Quantitative data from HTS assays are crucial for evaluating assay performance and for comparing the potency of identified hits. The following tables provide representative data for FFAR2 HTS assays using this compound as a reference antagonist.

Table 1: Representative HTS Assay Performance Metrics

ParameterCalcium Mobilization AssaycAMP Accumulation Assay
Plate Format 384-well384-well
Z'-factor 0.780.82
Signal-to-Background (S/B) Ratio 8.512.3
Primary Hit Rate 0.5%0.7%

Table 2: Potency of this compound and a Hypothetical Hit Compound

CompoundAssay TypeIC50 (nM)
This compound (Reference) Calcium Mobilization15.8
cAMP Accumulation22.4
Hypothetical Hit 1 Calcium Mobilization35.2
cAMP Accumulation48.9

Experimental Protocols

Protocol 1: Homogeneous Calcium Mobilization HTS Assay for FFAR2 Antagonists

This protocol is designed for a 384-well format and utilizes a no-wash calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing human FFAR2

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • No-wash calcium-sensitive dye kit (e.g., FLIPR Calcium 6 Assay Kit)

  • This compound (as a positive control antagonist)

  • FFAR2 agonist (e.g., propionate)

  • 384-well black-wall, clear-bottom microplates

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation)

Methodology:

  • Cell Plating:

    • Culture FFAR2-expressing HEK293 cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer at a concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Add 25 µL of the dye solution to each well of the cell plate.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare a compound plate with test compounds and this compound at various concentrations in assay buffer.

    • Using the fluorescence plate reader's liquid handler, transfer 12.5 µL from the compound plate to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Reading:

    • Prepare the FFAR2 agonist (propionate) at a concentration that elicits ~80% of the maximal response (EC80).

    • Place the cell plate in the fluorescence plate reader.

    • Initiate reading of the plate, establishing a baseline fluorescence for 5-10 seconds.

    • Add 12.5 µL of the agonist solution to each well.

    • Continue to read the fluorescence intensity for 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) for each well.

    • Normalize the data to positive (agonist only) and negative (no agonist) controls.

    • Determine the percent inhibition for each test compound and generate dose-response curves to calculate IC50 values for active compounds.

Protocol 2: Homogeneous cAMP Accumulation HTS Assay for FFAR2 Antagonists

This protocol is designed for a 384-well format and utilizes a competitive immunoassay with a luminescent readout.

Materials:

  • CHO-K1 cells stably expressing human FFAR2

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

  • cAMP HTS assay kit (e.g., HTRF cAMP dynamic 2 kit)

  • This compound (as a positive control antagonist)

  • FFAR2 agonist (e.g., propionate)

  • Forskolin (to stimulate adenylyl cyclase)

  • 384-well white, solid-bottom microplates

  • A plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence.

Methodology:

  • Cell Plating:

    • Culture FFAR2-expressing CHO-K1 cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer at a concentration of 4 x 10^5 cells/mL.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

  • Compound and Agonist Addition:

    • Prepare a solution containing the test compounds or this compound and the FFAR2 agonist (propionate at its EC80 concentration).

    • Add 5 µL of the compound/agonist mixture to the appropriate wells.

    • Add 5 µL of forskolin solution to all wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare the cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Signal Reading:

    • Read the plate on a TR-FRET capable plate reader according to the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Convert the signal ratio to cAMP concentration using a standard curve.

    • Normalize the data to positive (agonist + forskolin) and negative (forskolin only) controls.

    • Determine the percent inhibition for each test compound and generate dose-response curves to calculate IC50 values for active compounds.

Conclusion

This compound is a powerful research tool for the study of FFAR2. The protocols outlined in these application notes provide a robust framework for the use of this compound in high-throughput screening campaigns to identify and characterize novel FFAR2 modulators. By targeting both the calcium and cAMP signaling pathways of FFAR2, researchers can gain a comprehensive understanding of the pharmacological profiles of new chemical entities, accelerating the drug discovery process for a range of metabolic and inflammatory diseases.

References

Application Notes and Protocols for Studying Short-Chain Fatty Acid Receptor Function with CATPB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are metabolites produced by the gut microbiota from dietary fiber. They are increasingly recognized as crucial signaling molecules in host physiology, modulating processes ranging from metabolism and inflammation to immune responses. A key mechanism through which SCFAs exert their effects is by activating G protein-coupled receptors, notably Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.

FFA2 is a promising therapeutic target for a variety of conditions, including metabolic disorders like obesity and type 2 diabetes, as well as inflammatory diseases such as inflammatory bowel disease. [1]The study of FFA2 function has been greatly advanced by the development of selective pharmacological tools. One such tool is CATPB ((S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid) , a potent and selective inverse agonist for the human FFA2 receptor. As an inverse agonist, this compound not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. Its selectivity for human FFA2 over its mouse counterpart makes it a valuable tool for studies focused on human physiology and drug development. These application notes provide a comprehensive overview of the use of this compound for characterizing FFA2 function, including its pharmacological properties and detailed protocols for key in vitro assays.

Pharmacological Profile of this compound

This compound has been characterized as a high-affinity inverse agonist for the human FFA2 receptor. Its primary mechanism of action involves binding to the receptor and promoting an inactive conformation, thereby inhibiting both agonist-induced signaling and basal receptor activity.

Quantitative Data for this compound at Human FFA2 Receptor
ParameterValueAssay TypeCell LineReference
pKi 7.87Radioligand Binding AssayNot Specified
pA2 7.23 ± 0.09ERK Phosphorylation Assay (vs. Propionate)Flp-In T-REx 293[2]
pA2 7.58 ± 0.15ERK Phosphorylation Assay (vs. Compound 1)Flp-In T-REx 293[2]
pA2 7.24 ± 0.14ERK Phosphorylation Assay (vs. Compound 2)Flp-In T-REx 293[2]

Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a more potent antagonist. The similar pA2 values against different agonists suggest that this compound acts as a competitive antagonist at the orthosteric binding site. [2]

Key Applications of this compound in FFA2 Research

  • Investigating FFA2 Signaling Pathways: FFA2 is known to couple to two primary G protein pathways: Gq/11, which leads to an increase in intracellular calcium ([Ca2+]i), and Gi/o, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels. This compound can be used to block both of these pathways, helping to elucidate the downstream consequences of FFA2 activation.

  • Probing the Role of FFA2 in Cellular Responses: By inhibiting FFA2, this compound allows researchers to study the receptor's role in various cellular processes, such as inflammation, metabolic regulation, and hormone secretion. For example, this compound has been shown to inhibit acetate-induced MAPK signaling. * Facilitating Drug Discovery: this compound serves as a valuable tool in screening for new FFA2 agonists and allosteric modulators. By competing for the same binding site, it can be used in assays to identify and characterize novel compounds that target the FFA2 receptor. [2]* Studying GLP-1 Secretion: FFA2 activation is implicated in the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone. As an inverse agonist, this compound can be used to investigate the role of basal FFA2 activity in GLP-1 release from enteroendocrine cells.

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing this compound to study FFA2 function.

Calcium Mobilization Assay (Gq/11 Pathway)

This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway coupled to FFA2. This compound is used to inhibit this response.

Materials:

  • HEK293 cells stably expressing human FFA2 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM or other calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • FFA2 agonist (e.g., propionate, acetate)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Culture: Seed FFA2-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.

  • Incubation with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in HBSS with 20 mM HEPES to the desired final concentrations.

    • Add the this compound solutions to the appropriate wells and incubate for 15-30 minutes at room temperature in the dark. Include a vehicle control (DMSO in HBSS).

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Use the plate reader's injector to add a solution of the FFA2 agonist (e.g., propionate) to the wells.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the agonist alone (set to 100%).

    • Plot the normalized response against the concentration of this compound to determine its IC50 value.

cAMP Accumulation Assay (Gi/o Pathway)

This assay measures the inhibition of adenylyl cyclase activity, which is mediated by the Gi/o pathway coupled to FFA2. As an inverse agonist, this compound will increase cAMP levels in the presence of forskolin by inhibiting the basal activity of the Gi/o pathway.

Materials:

  • CHO-K1 cells stably expressing human FFA2 (or other suitable cell line)

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)

  • Forskolin

  • This compound

  • FFA2 agonist (e.g., propionate)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white plates

Protocol:

  • Cell Culture: Seed FFA2-expressing cells in a 384-well plate and culture until they reach approximately 80-90% confluency.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the FFA2 agonist in the stimulation buffer.

    • Prepare a solution of forskolin in the stimulation buffer. The final concentration of forskolin will need to be optimized to stimulate a submaximal cAMP response.

  • Assay Procedure:

    • Remove the culture medium from the cells.

    • To measure inverse agonism: Add the this compound solutions to the wells, followed by the addition of forskolin.

    • To measure antagonist activity: Pre-incubate the cells with this compound for 15-30 minutes, then add the FFA2 agonist in the presence of forskolin.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • For inverse agonism: Plot the cAMP concentration against the this compound concentration to determine the EC50 for the increase in forskolin-stimulated cAMP levels.

    • For antagonist activity: Plot the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels against the this compound concentration to determine the IC50.

GLP-1 Secretion Assay

This assay measures the effect of this compound on the secretion of GLP-1 from the human enteroendocrine cell line NCI-H716.

Materials:

  • NCI-H716 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Secretion buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA)

  • This compound

  • Positive control for GLP-1 secretion (e.g., phorbol 12-myristate 13-acetate (PMA) or forskolin)

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • 24-well plates

  • GLP-1 ELISA kit

Protocol:

  • Cell Culture: Seed NCI-H716 cells in a 24-well plate and culture until they form a confluent monolayer.

  • Pre-incubation:

    • Gently wash the cells twice with the secretion buffer.

    • Pre-incubate the cells in secretion buffer containing a DPP-IV inhibitor for 30 minutes at 37°C.

  • Incubation with this compound:

    • Prepare solutions of this compound at various concentrations in the secretion buffer (also containing the DPP-IV inhibitor).

    • Remove the pre-incubation buffer and add the this compound solutions to the cells. Include a vehicle control and a positive control.

    • Incubate the plate for 2 hours at 37°C.

  • Sample Collection:

    • After incubation, collect the supernatant from each well.

    • Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells.

  • GLP-1 Measurement:

    • Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the amount of GLP-1 secreted to the total protein content of the cells in each well (optional, but recommended for accuracy).

    • Plot the amount of GLP-1 secreted against the concentration of this compound.

Visualizations

FFA2 Signaling Pathways

FFA2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SCFA SCFA (e.g., Acetate, Propionate) FFA2 FFA2 (GPR43) SCFA->FFA2 Agonist Gq11 Gαq/11 FFA2->Gq11 Activates Gio Gαi/o FFA2->Gio Activates MAPK_Pathway MAPK Pathway (e.g., ERK1/2) FFA2->MAPK_Pathway Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_Response Ca²⁺-mediated Cellular Responses Ca_ER->Ca_Response PKC->Ca_Response AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates cAMP_Response cAMP-mediated Cellular Responses PKA->cAMP_Response MAPK_Response Gene Expression, Proliferation, etc. MAPK_Pathway->MAPK_Response This compound This compound This compound->FFA2 Inverse Agonist

Caption: FFA2 dual signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow A 1. Seed FFA2-expressing cells in 96-well plate B 2. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Wash cells to remove extracellular dye B->C D 4. Pre-incubate with this compound or vehicle control C->D E 5. Measure baseline fluorescence in a plate reader D->E F 6. Inject FFA2 agonist (e.g., propionate) E->F G 7. Record fluorescence change to measure Ca²⁺ flux F->G H 8. Analyze data to determine IC50 of this compound G->H

Caption: Workflow for assessing this compound's effect on calcium mobilization.

Experimental Workflow for cAMP Assay

cAMP_Assay_Workflow A 1. Seed FFA2-expressing cells in 384-well plate B 2. Pre-incubate with this compound or vehicle control A->B C 3. Stimulate with Forskolin (and agonist for antagonist mode) B->C D 4. Incubate to allow cAMP accumulation C->D E 5. Lyse cells D->E F 6. Measure intracellular cAMP using a detection kit E->F G 7. Analyze data to determine EC50 (inverse agonism) or IC50 (antagonism) of this compound F->G

Caption: Workflow for measuring this compound's effect on cAMP levels.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CATPB Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CATPB in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that functions as a potent and selective inverse agonist of the human Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] As an inverse agonist, this compound not only blocks the binding of agonists but also reduces the basal, constitutive activity of the receptor.[1][2] Its mechanism of action involves the inhibition of FFA2-mediated signaling pathways. In cells expressing human FFA2, this compound has been shown to increase forskolin-induced cyclic AMP (cAMP) production and inhibit acetate-induced Mitogen-Activated Protein Kinase (MAPK) signaling.[1][2]

Q2: What is the recommended starting concentration for this compound in a cell-based assay?

The optimal concentration of this compound will vary depending on the cell type, assay endpoint, and the expression level of FFA2. Based on its in vitro potency, a good starting point for most cell-based assays is to perform a dose-response curve ranging from 1 nM to 10 µM. For specific applications, refer to the table below for published potency values.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and ethanol.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your assay buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: Is this compound selective for human FFA2?

Yes, this compound is reported to be selective for human FFA2 over mouse FFA2.[1][2] This is an important consideration when working with cell lines or primary cells from different species.

Troubleshooting Guides

Issue 1: No or low activity of this compound observed.

Q: I am not seeing an effect of this compound in my assay. What could be the reason?

A: There are several potential reasons for a lack of this compound activity:

  • Low or no FFA2 expression: Confirm that your cell line or primary cells express human FFA2 at a sufficient level. This can be checked by RT-PCR, western blot, or flow cytometry.

  • Inappropriate assay conditions: Ensure your assay is designed to detect changes in the FFA2 signaling pathway. For example, if you are measuring cAMP levels, the assay should be performed under conditions where FFA2 activity influences cAMP production.

  • Degradation of this compound: While generally stable, improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Use a fresh aliquot of this compound stock solution.

  • Incorrect concentration range: It's possible the effective concentration for your specific cell system is outside the range you tested. Try a broader concentration range in your dose-response experiment.

Issue 2: High background or inconsistent results.

Q: My assay results with this compound are variable and have high background. How can I improve this?

A: High background and variability can be caused by several factors:

  • Cell health and passage number: Ensure your cells are healthy and within a consistent passage number range. High passage numbers can lead to changes in receptor expression and signaling.

  • Assay variability: Minimize pipetting errors and ensure uniform cell seeding. Use appropriate controls (vehicle control, positive control) on every plate.

  • Precipitation of this compound: At high concentrations, this compound may precipitate in aqueous solutions. Visually inspect your working solutions for any signs of precipitation. If observed, you may need to adjust your dilution scheme or use a lower top concentration.

  • DMSO concentration: High concentrations of DMSO can be toxic to cells and interfere with assay readouts. Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤0.1%).

Issue 3: Potential Cytotoxicity.

Q: I suspect this compound is causing cytotoxicity in my cells. How can I confirm and mitigate this?

A: To assess and address potential cytotoxicity:

  • Perform a cytotoxicity assay: Treat your cells with the same concentrations of this compound used in your functional assay and measure cell viability using a standard method like MTT, MTS, or a live/dead cell stain.

  • Reduce incubation time: If cytotoxicity is observed, try reducing the incubation time with this compound to the minimum required to observe a functional effect.

  • Lower the concentration: If possible, use a lower concentration of this compound that still provides a significant functional response but has minimal impact on cell viability.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell SystemReference
pKi (inverse agonist activity)7.87Cells expressing human FFA2[1][2]
Inhibition of acetate-induced MAPK signaling-Cells expressing human FFA2[1][2]
Increase in forskolin-induced cAMP production-Cells expressing human FFA2[1][2]

Table 2: Solubility of this compound

SolventMaximum ConcentrationReference
DMSO100 mM[1]
Ethanol50 mM[1]

Experimental Protocols

Protocol 1: cAMP Measurement Assay

This protocol is a general guideline for measuring changes in intracellular cAMP levels in response to this compound in FFA2-expressing cells.

Materials:

  • FFA2-expressing cells (e.g., HEK293 or CHO cells stably expressing human FFA2)

  • Cell culture medium

  • This compound

  • Forskolin (a direct activator of adenylyl cyclase)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Cell Seeding: Seed FFA2-expressing cells in a 96-well or 384-well plate at a density optimized for your cell line and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of forskolin.

  • Cell Treatment:

    • Wash the cells once with assay buffer.

    • Add the diluted this compound solutions to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

    • Add forskolin to all wells (except for a negative control) at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of this compound concentration to generate a dose-response curve.

Protocol 2: MAPK (ERK1/2 Phosphorylation) Assay

This protocol provides a general method for assessing the effect of this compound on agonist-induced MAPK signaling.

Materials:

  • FFA2-expressing cells

  • Cell culture medium (serum-free for stimulation)

  • This compound

  • FFA2 agonist (e.g., sodium acetate or propionate)

  • Assay buffer (e.g., HBSS)

  • Lysis buffer containing phosphatase and protease inhibitors

  • Antibodies for Western blot (anti-phospho-ERK1/2, anti-total-ERK1/2) or an ELISA-based phospho-ERK assay kit.

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in a multi-well plate and grow to 80-90% confluency. Before the experiment, serum-starve the cells for 4-18 hours in a serum-free medium.

  • Compound Pre-treatment:

    • Wash the cells once with assay buffer.

    • Add this compound at various concentrations to the wells and incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation: Add the FFA2 agonist (e.g., sodium acetate at a final concentration of 1-10 mM) to the wells and incubate for 5-15 minutes at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Phospho-ERK Detection:

    • Western Blot: Determine the protein concentration of the lysates. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.

    • ELISA: Use a commercially available phospho-ERK1/2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Quantify the levels of phosphorylated ERK1/2 relative to total ERK1/2. Plot the inhibition of agonist-induced phosphorylation against the log of this compound concentration.

Visualizations

FFA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular FFA2 FFA2 (GPR43) G_protein Gi/o Protein FFA2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK1/2) G_protein->MAPK_Pathway Activates cAMP cAMP AC->cAMP Produces Agonist Agonist (e.g., Acetate) Agonist->FFA2 Activates This compound This compound This compound->FFA2 Inhibits (Inverse Agonist)

Caption: FFA2 signaling pathway and points of intervention by agonists and this compound.

CATPB_Optimization_Workflow start Start: Define Assay Endpoint (e.g., cAMP, p-ERK) dose_response 1. Initial Dose-Response (1 nM - 10 µM this compound) start->dose_response check_activity 2. Check for Activity dose_response->check_activity no_activity Troubleshoot: - Confirm FFA2 Expression - Check Reagent Stability - Adjust Assay Conditions check_activity->no_activity No activity_found 3. Assess Cytotoxicity (at effective concentrations) check_activity->activity_found Yes cytotoxicity_check 4. Is it Cytotoxic? activity_found->cytotoxicity_check cytotoxic Optimize: - Reduce Incubation Time - Lower Concentration cytotoxicity_check->cytotoxic Yes not_cytotoxic 5. Refine Concentration Range & Proceed with Main Experiments cytotoxicity_check->not_cytotoxic No cytotoxic->not_cytotoxic end End: Optimized this compound Concentration not_cytotoxic->end

Caption: Experimental workflow for optimizing this compound concentration.

References

CATPB Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding common solubility issues encountered with CATPB ((S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is also soluble in ethanol.[1] For most in vitro applications, a stock solution in DMSO is standard.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common issue known as aqueous precipitation. This compound is significantly more soluble in organic solvents like DMSO than in aqueous solutions. When the DMSO stock is diluted into your culture medium, the overall solvent composition becomes predominantly aqueous, causing the compound's solubility to decrease dramatically and leading to precipitation.

To prevent this, consider the following troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as high as your cells can tolerate (typically between 0.1% and 0.5%) to help keep this compound in solution.[2]

  • Dilution Method: Instead of adding the this compound stock directly to the full volume of medium, try pre-mixing the medium with the same final concentration of DMSO before adding the compound stock. Add the this compound stock solution to this pre-conditioned medium with gentle vortexing.

  • Working Stock Solutions: Prepare intermediate dilutions of your this compound stock in a co-solvent or in the cell culture medium itself, if solubility permits, before making the final dilution.

  • Temperature: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help improve solubility. However, be mindful of the temperature stability of other components in your medium.

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: Yes, this compound is also soluble in ethanol.[1] However, for cell-based assays, it's important to consider the tolerance of your specific cell line to ethanol, as it can be more cytotoxic than DMSO at similar concentrations. The choice of solvent should always be guided by the experimental requirements and cell type.

Q4: How should I store my this compound stock solution?

A4: Once prepared in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.

Troubleshooting Guide

Issue 1: Precipitate Observed in this compound Stock Solution in DMSO
  • Possible Cause: The concentration of this compound may be too high for the storage temperature, or the compound may have absorbed water, which can reduce its solubility in DMSO.

  • Troubleshooting Steps:

    • Gently warm the stock solution in a 37°C water bath for 5-10 minutes.

    • Vortex the solution thoroughly to try and redissolve the precipitate.

    • If the precipitate persists, it may be necessary to prepare a new, more dilute stock solution.

    • Ensure that the DMSO used is anhydrous and that the stock solution is stored with a desiccant to prevent moisture absorption.

Issue 2: Inconsistent Results in Biological Assays
  • Possible Cause: Inconsistent solubility or precipitation of this compound in the assay buffer or cell culture medium can lead to variability in the effective concentration of the compound, resulting in unreliable data.

  • Troubleshooting Steps:

    • Visually inspect your assay plates or tubes for any signs of precipitation after adding this compound.

    • Perform a solubility test of this compound in your specific assay buffer or medium (see Experimental Protocols section).

    • Consider using a lower concentration of this compound that is known to be soluble in your experimental system.

    • Ensure thorough mixing when diluting the this compound stock into the aqueous solution.

Quantitative Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO39.98100[1]
Ethanol19.9950[1]

Molecular Weight of this compound: 399.79 g/mol

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of this compound powder.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 100 mM).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer (e.g., PBS or cell culture medium).

Materials:

  • This compound stock solution in DMSO (e.g., 100 mM)

  • Aqueous buffer of interest

  • 96-well microplate (UV-transparent if using a spectrophotometer)

  • Plate shaker

  • Spectrophotometer or HPLC system for analysis

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each dilution to the wells of the 96-well plate.

  • Add the aqueous buffer to each well to achieve the final desired volume and this compound concentration. The final DMSO concentration should be kept constant across all wells.

  • Seal the plate and incubate at room temperature on a plate shaker for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of soluble this compound using a suitable analytical method like HPLC-UV.

  • The kinetic solubility is the concentration at which precipitation is first observed.

Visualizations

CATPB_Solubility_Workflow Troubleshooting Workflow for this compound Aqueous Precipitation start Start: this compound stock in DMSO dilution Dilute into aqueous buffer (e.g., cell culture medium) start->dilution precipitation Precipitation observed? dilution->precipitation no_precipitation No precipitation Proceed with experiment precipitation->no_precipitation No troubleshoot Troubleshoot precipitation->troubleshoot Yes option1 Option 1: Increase final DMSO concentration (e.g., to 0.5%) troubleshoot->option1 option2 Option 2: Lower final this compound concentration troubleshoot->option2 option3 Option 3: Pre-warm aqueous buffer to 37°C before adding stock troubleshoot->option3 retest Re-test dilution option1->retest option2->retest option3->retest success Precipitation resolved retest->success Yes fail Precipitation persists retest->fail No success->no_precipitation contact Contact Technical Support fail->contact

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

FFA2_Signaling_Pathway This compound Mechanism of Action on FFA2 Signaling cluster_catpb_effect Effect of this compound acetate Acetate (Agonist) ffa2 FFA2 (GPR43) Receptor acetate->ffa2 Activates This compound This compound (Inverse Agonist) This compound->ffa2 Inhibits basal activity & blocks agonist catpb_effect_camp Increased cAMP (due to inhibition of Gi/o) This compound->catpb_effect_camp catpb_effect_mapk Inhibited MAPK Signaling This compound->catpb_effect_mapk gi_protein Gi/o Protein ffa2->gi_protein Couples to adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits mapk MAPK Signaling (e.g., ERK phosphorylation) gi_protein->mapk Activates camp cAMP Production adenylyl_cyclase->camp Decreases inhibition activation

References

Technical Support Center: Preventing Protein Degradation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate protein degradation during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein degradation during experiments?

A1: Protein degradation in an experimental setting is primarily caused by proteases, which are enzymes that break down proteins.[1] These can be endogenous to the host cells used for protein expression or introduced from external sources. Other contributing factors include suboptimal pH, extreme temperatures, repeated freeze-thaw cycles, and mechanical stress like excessive vortexing.

Q2: What is a protease inhibitor cocktail, and why is it important?

A2: A protease inhibitor cocktail is a mixture of several different protease inhibitors that target a broad range of proteases (e.g., serine, cysteine, metalloproteases).[2] Using a cocktail is crucial because it provides comprehensive protection for your protein of interest, especially when the specific proteases present in your sample are unknown. It's recommended to add the inhibitor cocktail fresh to your lysis buffer and other solutions just before use.

Q3: How do pH and temperature affect protein stability?

A3: Most proteins have an optimal pH range in which they are most stable and active. Deviations from this range can lead to denaturation and aggregation, making the protein more susceptible to degradation. Similarly, high temperatures can cause unfolding and degradation. It is crucial to determine the optimal pH and temperature for your specific protein and maintain these conditions throughout your experiment.

Q4: Can repeated freeze-thaw cycles damage my protein?

A4: Yes, repeated freeze-thaw cycles can lead to protein denaturation and aggregation. The formation of ice crystals can physically damage the protein structure. It is best to aliquot your purified protein into single-use volumes and store them at -80°C to minimize the number of freeze-thaw cycles.

Q5: What are some best practices for storing purified proteins?

A5: For long-term storage, proteins should be kept at -80°C in a buffer that is optimal for their stability. The addition of cryoprotectants like glycerol (typically at 10-50%) can help prevent damage from ice crystal formation. It is also advisable to store proteins at a high concentration, as this can reduce loss due to adsorption to storage tube surfaces.

Troubleshooting Guides

Issue 1: Protein of interest is degraded in the cell lysate.

Possible Cause Solution
Inefficient cell lysisEnsure rapid and complete cell lysis on ice to minimize the time proteins are exposed to proteases released from cellular compartments.
Insufficient protease inhibitorsUse a broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration. For proteins with known sensitivities, consider adding specific inhibitors.
Suboptimal lysis buffer pHVerify that the pH of your lysis buffer is within the optimal range for your protein's stability.

Issue 2: Loss of protein during purification steps.

Possible Cause Solution
Proteolytic activity on the chromatography columnPre-equilibrate your column with a buffer containing protease inhibitors. Perform all purification steps at 4°C to reduce protease activity.
Protein instability in the purification bufferEnsure the buffer composition (pH, salt concentration) is optimized for your protein's stability. Consider adding stabilizing agents like glycerol or small amounts of non-ionic detergents.
Harsh elution conditionsIf using affinity chromatography, ensure the elution conditions (e.g., pH change, high salt, or competitor concentration) are not causing your protein to denature and degrade.

Issue 3: Purified protein shows degradation over time during storage.

Possible Cause Solution
Residual protease activityConsider adding a final purification step, such as size exclusion chromatography, to remove any remaining proteases.
Improper storage conditionsAliquot the protein into single-use tubes to avoid freeze-thaw cycles. Store at -80°C with a cryoprotectant like glycerol.
Microbial contaminationEnsure all buffers and storage tubes are sterile. Consider filtering your final protein sample through a 0.22 µm filter before storage.

Experimental Protocols

Protocol 1: Standard Protein Purification Workflow

This protocol outlines a general workflow for purifying a recombinant protein expressed in E. coli.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) supplemented with a fresh protease inhibitor cocktail.

    • Lyse the cells using a sonicator or a French press, keeping the sample on ice to prevent heating.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant, which contains the soluble proteins.

  • Affinity Chromatography:

    • Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (lysis buffer with a low concentration of a competitor, e.g., 20 mM imidazole for His-tags) to remove non-specifically bound proteins.

    • Elute the protein of interest with elution buffer (lysis buffer with a high concentration of the competitor, e.g., 250 mM imidazole).

  • Buffer Exchange and Storage:

    • Exchange the elution buffer with a suitable storage buffer (e.g., PBS with 20% glycerol) using dialysis or a desalting column.

    • Determine the protein concentration, aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.

Quantitative Data Summary

Table 1: Common Protease Inhibitor Concentrations

InhibitorTarget Protease ClassTypical Working Concentration
PMSFSerine proteases0.1 - 1 mM
AEBSFSerine proteases0.1 - 1 mM
EDTAMetalloproteases1 - 5 mM
LeupeptinSerine and Cysteine proteases1 - 10 µM
Pepstatin AAspartic proteases1 µM

Table 2: Common Buffer Additives for Protein Stabilization

AdditiveFunctionTypical Concentration
GlycerolCryoprotectant, stabilizer10 - 50% (v/v)
NaClMaintains ionic strength50 - 500 mM
Tween-20Non-ionic detergent, prevents aggregation0.01 - 0.1% (v/v)
DTT/β-MEReducing agent, prevents oxidation1 - 10 mM

Visualizations

Protein Degradation Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation Protein Target Protein E3 E3 Ubiquitin Ligase Protein->E3 Ubiquitin Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ubiquitin->E1 ATP -> AMP+PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub E2->E3 Ub PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein (Ub)n Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides ATP ATP AMP_PPi AMP + PPi

Caption: Ubiquitin-Proteasome Protein Degradation Pathway.

Experimental Workflow start Start: Cell Pellet lysis Cell Lysis (with Protease Inhibitors) start->lysis centrifugation Centrifugation (Clarification) lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant chromatography Affinity Chromatography supernatant->chromatography elution Elution of Purified Protein chromatography->elution buffer_exchange Buffer Exchange / Dialysis elution->buffer_exchange storage Aliquoting and Storage at -80°C buffer_exchange->storage end End: Purified Protein storage->end

Caption: Standard Protein Purification Workflow.

Troubleshooting Logic start Protein Degradation Observed? where Degradation in Lysate or Purified Sample? start->where lysate In Lysate where->lysate Lysate purified In Purified Sample where->purified Purified lysate_q1 Used Protease Inhibitors? lysate->lysate_q1 purified_q1 Purification at 4°C? purified->purified_q1 lysate_a1_no Add Inhibitor Cocktail lysate_q1->lysate_a1_no No lysate_q2 Buffer pH Optimal? lysate_q1->lysate_q2 Yes lysate_a2_no Adjust Buffer pH lysate_q2->lysate_a2_no No lysate_q3 Lysis on Ice? lysate_q2->lysate_q3 Yes purified_a1_no Perform in Cold Room purified_q1->purified_a1_no No purified_q2 Repeated Freeze-Thaw? purified_q1->purified_q2 Yes purified_a2_yes Aliquot Samples purified_q2->purified_a2_yes Yes purified_q3 Storage Buffer Optimized? purified_q2->purified_q3 No

Caption: Troubleshooting Logic for Protein Degradation.

References

improving the stability of CATPB in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CATPB ((S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and handling of this compound in experimental settings, with a focus on improving its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the human Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). It functions as an inverse agonist, meaning it can inhibit the basal, constitutive activity of the receptor in addition to blocking the effects of agonists like short-chain fatty acids (e.g., propionate). This compound has been shown to inhibit both constitutive and propionate-stimulated hFFA2 GTPγS incorporation and to block downstream signaling pathways, such as the phosphorylation of ERK.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at room temperature. For long-term storage of stock solutions, it is recommended to aliquot and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Is there any known stability data for this compound in solution?

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, which could be related to its stability or other factors.

Problem Possible Cause Recommended Solution
Inconsistent or no biological activity Compound degradation: While this compound's core structure is likely stable, prolonged storage of working solutions at room temperature or exposure to harsh conditions (e.g., strong acids/bases, intense light) could lead to degradation.- Prepare fresh working solutions from a frozen stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.- Protect solutions from light, especially if used over extended periods.
Incorrect concentration: Errors in weighing the compound or in serial dilutions can lead to inaccurate final concentrations.- Use a calibrated analytical balance for weighing the powder.- Carefully perform serial dilutions and use calibrated pipettes.- Consider verifying the concentration of the stock solution using a spectrophotometer if an extinction coefficient is known or by a validated analytical method like HPLC.
Solubility issues: The compound may have precipitated out of solution, especially in aqueous buffers.- Ensure the final concentration of DMSO or ethanol in your assay medium is compatible with your experimental system and does not cause precipitation.- Visually inspect solutions for any signs of precipitation before use.- If precipitation is suspected, try vortexing the solution or briefly sonicating it. If the precipitate does not redissolve, prepare a fresh solution.
High background or off-target effects Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final assay may be toxic to the cells.- Run a vehicle control with the same final concentration of the solvent to assess its effect on the cells.- Keep the final solvent concentration as low as possible, typically below 0.5%.
Compound precipitation: Precipitated compound can cause light scattering in plate-based assays or have non-specific effects on cells.- Refer to the "Solubility issues" section above.

Data Presentation

Solubility of this compound
Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
DMSO39.98100
Ethanol19.9950

Data sourced from Tocris Bioscience.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolving: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 100 mM).

  • Solubilization: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

  • Mixing: Gently mix the working solutions by pipetting up and down. Avoid vigorous vortexing that could cause shearing of cellular components if they are present.

  • Application: Add the working solutions to your cell-based assay. Ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control.

Visualizations

FFA2 Signaling Pathway Antagonized by this compound

This compound is an antagonist of the Free Fatty Acid Receptor 2 (FFA2), which is a G-protein coupled receptor (GPCR). FFA2 can signal through two main pathways: the Gq/11 pathway and the Gi/o pathway. The diagram below illustrates these pathways and the point of inhibition by this compound.

FFA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway This compound This compound FFA2_Receptor FFA2 (GPR43) Receptor This compound->FFA2_Receptor Inhibits Agonist (SCFA) Agonist (SCFA) Agonist (SCFA)->FFA2_Receptor Activates Gq_alpha Gαq/11 FFA2_Receptor->Gq_alpha Activates Gi_alpha Gαi/o FFA2_Receptor->Gi_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK_Phosphorylation_Gq ERK Phosphorylation PKC->ERK_Phosphorylation_Gq AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: FFA2 signaling pathways and inhibition by this compound.

Experimental Workflow: Preparing this compound for In Vitro Assays

The following diagram outlines the general workflow for preparing this compound solutions for use in cell-based experiments.

CATPB_Workflow Start Start Weigh_this compound 1. Weigh this compound Powder Start->Weigh_this compound Dissolve_DMSO 2. Dissolve in DMSO (to create stock solution) Weigh_this compound->Dissolve_DMSO Store_Stock 3. Aliquot and Store Stock Solution at -20°C/-80°C Dissolve_DMSO->Store_Stock Thaw_Aliquot 4. Thaw Single Aliquot Store_Stock->Thaw_Aliquot Serial_Dilution 5. Perform Serial Dilutions in Assay Medium Thaw_Aliquot->Serial_Dilution Add_to_Assay 6. Add to Cell-Based Assay Serial_Dilution->Add_to_Assay End End Add_to_Assay->End

Caption: Workflow for preparing this compound solutions.

References

CATPB off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Welcome to the technical support center for CATPB. This compound is an experimental drug that functions as a potent and selective antagonist for the free fatty acid receptor FFAR2 (also known as GPR43).[1][2] It is utilized in research to investigate the function of this receptor.[1] This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental drug that acts as a potent and selective antagonist for the free fatty acid receptor FFAR2 (GPR43).[1][2] Its IUPAC name is (3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid.[1] As an FFAR2 inverse agonist, it can inhibit the signaling pathways activated by this receptor.[2] Specifically, it has been shown to increase forskolin-induced cAMP production and inhibit acetate-induced MAPK signaling in cells that express human FFAR2.[2]

Q2: What are the known on-target effects of this compound?

A2: By acting as an antagonist to the FFAR2 receptor, this compound can influence various physiological processes. For example, it has been shown to augment the secretion of glucagon-like peptide-1 (GLP-1). The FFAR2 receptor is also involved in priming neutrophils, which can lead to the activation of the superoxide-generating NADPH-oxidase.[1]

Q3: What are potential off-target effects of this compound?

A3: While specific off-target effects of this compound are not extensively documented in publicly available literature, any small molecule inhibitor can have unintended interactions. Potential off-target effects could arise from the molecule binding to other proteins with similar binding pockets or from downstream effects of modulating the FFAR2 pathway. It is crucial to experimentally determine and characterize any off-target activities in your specific model system.

Q4: How can I assess the selectivity of this compound in my experiments?

A4: To assess the selectivity of this compound, a comprehensive approach is recommended. This can include:

  • Proteomic Profiling: Mass spectrometry-based proteomics can provide an unbiased view of protein level changes in response to this compound treatment, helping to identify unintended protein degradation or expression changes.[3][4][5]

  • Kinase Profiling: If there is a reason to suspect off-target kinase activity, performing a broad kinase panel screening can identify unintended inhibition of various kinases.

  • CRISPR-Cas9 Screening: Genome-wide CRISPR screens can help identify genes that, when knocked out, sensitize or confer resistance to this compound, potentially revealing off-target dependencies.[6][7]

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Problem 1: Inconsistent or no observable effect of this compound on the target pathway.

  • Possible Cause 1: Reagent Quality and Storage.

    • Solution: Ensure that your this compound stock is of high purity (≥98%) and has been stored correctly.[2] It is soluble in DMSO and ethanol; prepare fresh dilutions for your experiments.[2]

  • Possible Cause 2: Cell Line and Target Expression.

    • Solution: Verify the expression level of the FFAR2 receptor in your cell line. Low or absent expression will result in a lack of response. Consider using a positive control cell line with known high expression of FFAR2.

  • Possible Cause 3: Experimental Conditions.

    • Solution: Optimize the concentration of this compound and the treatment duration. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Problem 2: Observing unexpected cellular toxicity.

  • Possible Cause 1: Off-Target Effects.

    • Solution: The observed toxicity may be due to off-target effects. It is important to distinguish between on-target and off-target toxicity. This can be investigated by using a control cell line that does not express the FFAR2 receptor.

  • Possible Cause 2: High Concentration.

    • Solution: High concentrations of any compound can lead to non-specific toxicity. Lower the concentration of this compound and perform a cell viability assay to determine the cytotoxic concentration range.[8][9][10][11][12]

Problem 3: Difficulty in interpreting downstream signaling results.

  • Possible Cause 1: Complex Biological Pathways.

    • Solution: The FFAR2 signaling pathway can have various downstream effects that may be cell-type specific. It is important to use multiple readouts to understand the full effect of this compound. This could include measuring changes in cAMP levels, MAPK phosphorylation, and GLP-1 secretion.

  • Possible Cause 2: Crosstalk with Other Pathways.

    • Solution: Be aware of potential crosstalk between the FFAR2 pathway and other signaling pathways in your cells. This may lead to complex and sometimes counterintuitive results.

Data Presentation

Table 1: Example Dose-Response Data for this compound

This compound Concentration (µM)Inhibition of Acetate-Induced MAPK Signaling (%)Cell Viability (%)
0.015100
0.125100
17098
109590
1009860

Experimental Protocols

Protocol 1: Western Blot for MAPK Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation of MAPK (e.g., ERK1/2) in response to an FFAR2 agonist like acetate.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with an FFAR2 agonist (e.g., acetate) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Incubate on ice for 30 minutes, with periodic vortexing.[13]

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.[13]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Denature the samples by heating at 95°C for 5 minutes.[14]

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated MAPK (e.g., p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total MAPK and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

  • Cell Plating:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or vehicle control for 24-72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

CATPB_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular FFAR2 FFAR2 (GPR43) G_Protein G Protein (Gαq/11, Gαi/o) FFAR2->G_Protein Activates Agonist Agonist (e.g., Acetate) Agonist->FFAR2 Activates MAPK_Pathway MAPK Pathway (e.g., ERK1/2) G_Protein->MAPK_Pathway Activates cAMP_Pathway ↓ cAMP G_Protein->cAMP_Pathway Inhibits This compound This compound This compound->FFAR2 Inhibits

Caption: Mechanism of action of this compound as an FFAR2 antagonist.

Off_Target_Screening_Workflow start Start: Treat cells with this compound vs. Vehicle Control proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis: Identify significantly altered proteins proteomics->data_analysis target_validation Target Validation data_analysis->target_validation western_blot Western Blot target_validation->western_blot functional_assays Functional Assays (e.g., enzymatic activity) target_validation->functional_assays phenotypic_assays Phenotypic Assays (e.g., cell viability) target_validation->phenotypic_assays end End: Identify and characterize off-target effects western_blot->end functional_assays->end phenotypic_assays->end

Caption: Workflow for identifying off-target effects of this compound.

Troubleshooting_Decision_Tree start Issue: Inconsistent or no effect of this compound check_reagent Check this compound stock: Purity, storage, and preparation start->check_reagent check_expression Verify FFAR2 expression in cell line (e.g., qPCR, Western Blot) check_reagent->check_expression Reagent OK solution1 Solution: Use fresh, high-purity this compound check_reagent->solution1 Issue Found optimize_conditions Optimize experimental conditions: Dose-response and time-course check_expression->optimize_conditions Expression Confirmed solution2 Solution: Use a positive control cell line or engineer cells to express FFAR2 check_expression->solution2 Low/No Expression solution3 Solution: Determine optimal concentration and treatment duration optimize_conditions->solution3 Conditions Not Optimal

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Navigating CATPB Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CATPB, a potent and selective antagonist for the free fatty acid receptor 2 (FFAR2/GPR43). This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot potential batch-to-batch variability in their experiments. Consistent performance of this compound is critical for reproducible and reliable data. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to ensure the quality and consistency of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental small molecule drug that functions as a selective antagonist of the Free Fatty Acid Receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43).[1][2] As an antagonist, this compound binds to FFAR2 and blocks the receptor's activation by its natural ligands, which are short-chain fatty acids (SCFAs) like acetate and propionate.[3] By inhibiting FFAR2, this compound can prevent the initiation of downstream signaling cascades involved in various physiological processes, including inflammation and metabolic regulation.[3][4]

Q2: What are the potential causes of batch-to-batch variability with this compound?

A2: Like many synthetic small molecules, batch-to-batch variability in this compound can arise from several factors during manufacturing and handling:

  • Purity: The percentage of the active this compound molecule may differ between batches. Impurities could be inactive, or they could have off-target effects that confound experimental results.

  • Isomeric Composition: The synthesis of this compound, which has a chiral center, may result in different ratios of stereoisomers between batches. These isomers can have different biological activities.

  • Residual Solvents or Reagents: Trace amounts of chemicals used in the synthesis and purification process may remain in the final product and could interfere with biological assays.

  • Degradation: Improper storage conditions (e.g., exposure to light, temperature fluctuations, or moisture) can lead to the degradation of the compound over time, resulting in decreased potency or the presence of degradation products with unknown activities.

  • Physical Properties: Variations in crystallinity or solubility between batches can affect how well the compound dissolves and its effective concentration in experiments.

Q3: How can batch-to-batch variability of this compound affect my experimental results?

A3: Inconsistent batches of this compound can lead to a range of experimental problems, including:

  • Shifts in Potency (IC50): The concentration of this compound required to inhibit FFAR2 signaling may vary significantly, leading to inconsistent dose-response curves.

  • Altered Efficacy: The maximum level of inhibition may differ between batches.

  • Unexpected Biological Effects: Impurities or degradation products could have their own biological activities, leading to off-target effects that are not due to FFAR2 inhibition.

  • Poor Reproducibility: The inability to reproduce previous findings is a hallmark of reagent variability, which can compromise the validity of your research.

Q4: What should I do when I receive a new batch of this compound?

A4: It is highly recommended to perform in-house quality control (QC) testing on each new lot of this compound before its use in critical experiments. This involves verifying the identity, purity, and concentration of the compound, as well as performing a functional validation assay to ensure it performs as expected. The troubleshooting guides below provide detailed protocols for these QC steps.

Troubleshooting Guides

If you are observing unexpected or inconsistent results with this compound, follow these troubleshooting steps to identify and resolve the issue.

Guide 1: Initial Quality Control of a New this compound Batch

This guide outlines the initial steps to qualify a new lot of this compound.

Problem: You have received a new batch of this compound and want to ensure it is of high quality and will perform consistently with previous batches.

Solution Workflow:

cluster_0 New this compound Batch QC Workflow A Receive New Batch of this compound B Review Certificate of Analysis (CoA) A->B Check supplier data C Physicochemical Characterization B->C Proceed if CoA is acceptable D Functional Validation Assay C->D Confirm identity, purity, concentration E Compare to Previous Batch Data D->E Assess biological activity F Accept or Reject Batch E->F Evaluate consistency cluster_1 Troubleshooting Inconsistent this compound Performance A Inconsistent Results Observed B Check this compound Stock Solution A->B First, check handling C Re-test with Freshly Prepared Stock B->C Test for degradation/precipitation D Perform Functional Assay vs. Old Batch C->D If issue persists, test batch E Contact Supplier for Investigation D->E If batches differ, escalate cluster_pathway FFAR2 Signaling Pathway cluster_gi Gαi Pathway cluster_gq Gαq Pathway ligand SCFA (e.g., Acetate) receptor FFAR2 (GPR43) ligand->receptor activates This compound This compound This compound->receptor inhibits gi Gαi receptor->gi gq Gαq receptor->gq ac Adenylate Cyclase gi->ac inhibits camp ↓ cAMP ac->camp plc Phospholipase C gq->plc activates ip3 ↑ IP3 plc->ip3 ca2 ↑ Intracellular Ca2+ ip3->ca2

References

Technical Support Center: Optimizing Incubation Time for CATPB Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your experiments involving CATPB, a selective inverse agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution and interpretation of your this compound-based assays.

This compound is a valuable tool for studying the physiological roles of FFA2, a G protein-coupled receptor (GPCR) implicated in metabolic and inflammatory diseases. As an inverse agonist, this compound reduces the basal or constitutive activity of FFA2. The most common readouts for this compound activity are the modulation of cyclic AMP (cAMP) levels and the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically Extracellular signal-Regulated Kinase (ERK).

Optimizing the incubation time with this compound is critical for obtaining robust and reproducible data. This guide will walk you through potential issues and provide solutions to help you refine your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inverse agonist for the Free Fatty Acid Receptor 2 (FFA2/GPR43). This means it binds to the receptor and reduces its basal or constitutive signaling activity. In many cellular systems, this leads to an increase in intracellular cAMP levels and an inhibition of the MAPK/ERK signaling pathway.

Q2: What are the common assays used to measure this compound activity?

A2: The two primary assays to measure the effects of this compound are:

  • cAMP Assays: To measure the increase in intracellular cAMP levels resulting from the inhibition of FFA2's constitutive activity on Gαi.

  • MAPK/ERK Phosphorylation Assays: Typically performed using Western blotting or plate-based immunoassays to measure the decrease in the phosphorylation of ERK (pERK), which is downstream of FFA2 activation through Gαq.

Q3: Why is incubation time a critical parameter to optimize for this compound experiments?

A3: The duration of this compound incubation can significantly impact the observed biological effect.

  • For cAMP assays: The accumulation of cAMP is a dynamic process. An incubation time that is too short may not allow for a detectable increase in cAMP, while an overly long incubation could lead to signal saturation or secondary effects that obscure the primary response.

  • For MAPK/ERK assays: The phosphorylation of ERK is often a transient event. The peak response for GPCR-mediated ERK activation can occur within minutes (e.g., 3-5 minutes) and then decline. Therefore, the timing of cell lysis after stimulation is crucial to capture the maximal inhibitory effect of this compound.

Q4: What are typical incubation times for this compound in these assays?

A4: While the optimal time should be determined empirically for your specific cell system, here are some general starting points:

  • cAMP Assays: A pre-incubation with this compound for 15-30 minutes is often a good starting point before stimulating with an agonist (if applicable) or lysing the cells for cAMP measurement.

  • MAPK/ERK Assays: Due to the transient nature of ERK phosphorylation, a shorter pre-incubation with this compound (e.g., 10-20 minutes) followed by agonist stimulation for a short period (e.g., 5-10 minutes) is recommended. A time-course experiment is highly advised to pinpoint the peak response.

Q5: Should I expect to see an effect of this compound in the absence of an FFA2 agonist?

A5: Yes, as an inverse agonist, this compound should exhibit an effect in the absence of an agonist by reducing the constitutive activity of the receptor. This is particularly relevant for the cAMP assay, where you should observe an increase in cAMP levels with this compound treatment alone. For the MAPK/ERK pathway, the basal level of pERK may be low, and the inhibitory effect of this compound might be more readily observed when the pathway is stimulated with an FFA2 agonist like acetate or propionate.

Troubleshooting Guides

cAMP Assays
Problem Potential Cause Suggested Solution
No significant increase in cAMP with this compound treatment Suboptimal Incubation Time: The incubation period may be too short for sufficient cAMP accumulation.Perform a time-course experiment, testing incubation times from 10 minutes to 60 minutes to identify the optimal window for cAMP measurement.
Low Receptor Expression: The cell line may not express sufficient levels of FFA2 to produce a measurable basal signal.Confirm FFA2 expression using RT-qPCR or Western blot. Consider using a cell line with higher or induced FFA2 expression.
Phosphodiesterase (PDE) Activity: High PDE activity can rapidly degrade cAMP, masking the effect of this compound.Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer.
High background or variable results Inconsistent Incubation Time: Minor variations in incubation time between wells can lead to significant differences in cAMP levels.Use a multichannel pipette for simultaneous addition of reagents and ensure consistent timing for all steps.
Cell Health and Density: Unhealthy or overly confluent cells can have altered signaling responses.Ensure cells are healthy, in a logarithmic growth phase, and seeded at a consistent density.
Signal decreases after an initial increase Receptor Desensitization/Internalization: Prolonged exposure to this compound may lead to receptor desensitization or internalization, reducing the signal.Focus on earlier time points in your time-course experiment to capture the peak cAMP accumulation.
MAPK/ERK Phosphorylation Assays
Problem Potential Cause Suggested Solution
No inhibition of agonist-induced pERK by this compound Incorrect Timing of Lysis: The peak of ERK phosphorylation is transient. Cells may be lysed too early or too late to observe the inhibitory effect.Perform a time-course experiment by stimulating with an FFA2 agonist (e.g., acetate) for various times (e.g., 2, 5, 10, 15, 30 minutes) to determine the peak pERK signal. Then, pre-incubate with this compound and lyse at the determined peak time.
Suboptimal this compound Pre-incubation Time: The pre-incubation with this compound may not be long enough to allow for receptor binding and inhibition.Test different pre-incubation times with this compound (e.g., 10, 20, 30 minutes) before adding the agonist.
Low Agonist Concentration: The concentration of the FFA2 agonist may be too low to induce a robust pERK signal, making inhibition difficult to detect.Perform a dose-response curve for the agonist to determine a concentration that gives a submaximal but robust pERK response (e.g., EC80).
High basal pERK levels, masking this compound's effect Serum in Culture Medium: Serum contains growth factors that can activate the MAPK pathway.Serum-starve the cells for at least 4-6 hours, or overnight, before the experiment to reduce basal pERK levels.
Cell Stress: Mechanical stress during cell handling can activate the MAPK pathway.Handle cells gently and avoid excessive pipetting.
Inconsistent pERK inhibition Variable Incubation Times: Inconsistent timing of this compound pre-incubation or agonist stimulation.Use a timer and consistent pipetting techniques to ensure uniform treatment times across all samples.
Variability in Western Blotting: Inconsistent protein loading or transfer can lead to variable results.Normalize the pERK signal to the total ERK signal for each sample to account for loading differences.

Experimental Protocols

Protocol 1: cAMP Measurement Assay

This protocol provides a general framework for measuring the effect of this compound on cAMP levels in a cell-based assay.

  • Cell Seeding: Seed cells expressing FFA2 (e.g., CHO-K1 or HEK293 cells) into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with a serum-free assay buffer (e.g., HBSS or PBS with 0.1% BSA).

  • PDE Inhibition (Optional but Recommended): Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-15 minutes at 37°C.

  • This compound Incubation: Add 50 µL of assay buffer containing various concentrations of this compound (or vehicle control) to the wells.

  • Incubation Time Optimization: To optimize the incubation time, incubate the plate at 37°C for different durations (e.g., 15, 30, 45, and 60 minutes).

  • Cell Lysis and cAMP Detection: Following incubation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

Protocol 2: Western Blot for pERK/ERK Ratio

This protocol outlines the steps to assess the inhibitory effect of this compound on agonist-induced ERK phosphorylation.

  • Cell Seeding and Serum Starvation: Seed FFA2-expressing cells in 6-well plates. Once the cells reach 70-80% confluency, replace the growth medium with a serum-free medium and incubate for at least 4 hours (or overnight) to reduce basal pERK levels.

  • This compound Pre-incubation: Aspirate the serum-free medium and add fresh serum-free medium containing the desired concentration of this compound or vehicle control. Incubate for a predetermined time (e.g., 20 minutes) at 37°C.

  • Agonist Stimulation: Add an FFA2 agonist (e.g., acetate at a final concentration of 1-10 mM) to the wells and incubate for the time determined to induce peak ERK phosphorylation (e.g., 5 minutes).

  • Cell Lysis: Immediately after agonist stimulation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK (p-p44/42 MAPK) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with a primary antibody against total ERK (t-p44/42 MAPK) as a loading control.

  • Data Analysis: Quantify the band intensities for pERK and total ERK using densitometry software. Calculate the pERK/total ERK ratio for each sample and normalize to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

To better visualize the mechanisms of action and experimental designs, the following diagrams are provided.

FFA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Inverse Agonist) FFA2 FFA2/GPR43 This compound->FFA2 Inhibits (Inverse Agonism) Gq Gαq This compound->Gq Gi Gαi This compound->Gi Agonist Agonist (e.g., Acetate) Agonist->FFA2 Activates FFA2->Gq Activates FFA2->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK_Pathway MAPK Pathway (MEK -> ERK) PLC->MAPK_Pathway ... cAMP cAMP AC->cAMP Produces node_cAMP This compound leads to increased cAMP pERK pERK node_pERK This compound leads to decreased pERK MAPK_Pathway->pERK Phosphorylates

Caption: FFA2/GPR43 Signaling Pathways and the Effect of this compound.

Experimental_Workflow cluster_cAMP cAMP Assay Workflow cluster_pERK pERK Western Blot Workflow cAMP_start Seed FFA2-expressing cells cAMP_wash Wash cells cAMP_start->cAMP_wash cAMP_pde Add PDE inhibitor (optional) cAMP_wash->cAMP_pde cAMP_this compound Add this compound cAMP_pde->cAMP_this compound cAMP_incubate Incubate (Time Optimization) cAMP_this compound->cAMP_incubate cAMP_lyse Lyse cells & detect cAMP cAMP_incubate->cAMP_lyse pERK_start Seed & serum-starve cells pERK_this compound Pre-incubate with this compound pERK_start->pERK_this compound pERK_agonist Stimulate with agonist pERK_this compound->pERK_agonist pERK_lyse Lyse cells & quantify protein pERK_agonist->pERK_lyse pERK_wb Western Blot for pERK & total ERK pERK_lyse->pERK_wb pERK_analyze Analyze pERK/total ERK ratio pERK_wb->pERK_analyze

Caption: Experimental Workflows for this compound Assays.

Technical Support Center: Troubleshooting CATPB Interference in Common Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference when using the small molecule CATPB in common laboratory assays.

Important Clarification: Initial information may have ambiguously referred to "this compound" in the context of cationic antimicrobial and tumor-penetrating peptides. However, it is crucial to clarify that the well-characterized compound known as this compound is a specific experimental drug. This compound is not a peptide but a small molecule with the chemical name (3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid. It functions as a potent and selective antagonist for the free fatty acid receptor 2 (FFAR2), also known as GPR43.

The troubleshooting advice provided herein is based on the known chemical properties of this specific small molecule and general principles of small molecule interference in biochemical and cell-based assays.

I. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by assay type to help you quickly identify and resolve potential issues when working with this compound.

A. ELISA (Enzyme-Linked Immunosorbent Assay)

FAQs:

  • Q1: My ELISA is showing inconsistent results or high background when this compound is present in the samples. What could be the cause?

    • A1: Small molecules like this compound can interfere with ELISA results in several ways. The compound itself might non-specifically bind to the plate, the capture antibody, or the detection antibody, leading to high background. Alternatively, it could interfere with the enzymatic activity of the reporter enzyme (e.g., HRP, ALP), affecting signal generation.

  • Q2: I suspect this compound is interfering with my ELISA. How can I confirm this?

    • A2: To confirm interference, you should run a "compound-only" control. This involves running the ELISA with all assay components, including this compound at the concentrations used in your experiment, but without the analyte of interest. If you still observe a signal, it indicates direct interference.

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
High Background Signal Non-specific binding of this compound to the plate or antibodies.1. Increase the number of wash steps after each incubation. 2. Optimize the blocking buffer (e.g., try different blocking agents or increase the blocking time). 3. Include a "compound-only" control to quantify the background signal from this compound and subtract it from your experimental values.
Reduced Signal/False Negative This compound is inhibiting the reporter enzyme (e.g., HRP).1. Run an enzyme activity assay in the presence and absence of this compound to directly test for inhibition. 2. If inhibition is confirmed, you may need to dilute your sample containing this compound to a concentration that does not significantly affect the enzyme. 3. Consider using a different detection system with an enzyme that is not inhibited by this compound.
Inconsistent Readings Variability in this compound's interaction with assay components.1. Ensure thorough mixing of all reagents. 2. Perform a dilution series of this compound to determine if the interference is concentration-dependent. 3. Validate the assay with and without this compound to establish a window of reliable measurement.

Illustrative Data (Hypothetical):

Table 1: Effect of this compound on a Horseradish Peroxidase (HRP) Activity Assay Note: This data is for illustrative purposes only.

This compound Concentration (µM)HRP Activity (OD at 450 nm)% Inhibition
0 (Control)1.250%
11.222.4%
101.158%
500.8829.6%
1000.6349.6%
B. Western Blot

FAQs:

  • Q1: I'm observing unexpected bands or changes in band intensity on my Western blot when treating cells with this compound. Is this due to interference?

    • A1: While this compound's primary effect is on the FFAR2 signaling pathway, which can lead to genuine changes in protein expression, direct interference is also possible. Small molecules can sometimes affect the SDS-PAGE migration of proteins or interact with antibodies.

  • Q2: How can I be sure that the changes I see on my Western blot are biological effects of this compound and not artifacts?

    • A2: A key control is to run a "spike-in" experiment. Add this compound to a lysate from untreated cells just before running the gel. If you observe the same changes as in your treated cell lysates, it suggests an artifact. If not, the changes are likely biological.

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Unexpected Bands This compound may be causing protein modifications or aggregation that are stable in SDS-PAGE.1. Ensure complete denaturation of your samples by optimizing boiling time and the concentration of reducing agents. 2. Run a "spike-in" control as described in A2.
Changes in Band Intensity (Artifactual) This compound might be interfering with antibody binding to the target protein.1. Perform a dot blot with purified target protein and incubate with your primary antibody in the presence and absence of this compound to check for binding interference. 2. Ensure thorough washing of the membrane to remove any residual this compound.
Difficulty in Quantifying Bands Inconsistent effects of residual this compound on the membrane.1. After transfer, wash the membrane with transfer buffer or TBST before blocking to remove any co-transferred this compound. 2. Use a robust housekeeping protein for normalization that is not expected to be affected by FFAR2 signaling.
C. PCR (Polymerase Chain Reaction)

FAQs:

  • Q1: My qPCR results show a shift in the Cq values or a decrease in fluorescence when this compound is carried over into the reaction. Why is this happening?

    • A1: Small molecules can inhibit PCR in several ways. This compound might directly inhibit the DNA polymerase, chelate essential Mg2+ ions, or interfere with the fluorescence of DNA-binding dyes (like SYBR Green) or probes.

  • Q2: How can I prevent this compound from interfering with my PCR results?

    • A2: The most effective way is to ensure your nucleic acid purification method efficiently removes small molecules. If carryover is unavoidable, you may need to dilute your template DNA or use a more inhibitor-resistant polymerase.

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Increased Cq Values (Inhibition) This compound is inhibiting the DNA polymerase or chelating Mg2+.1. Perform a serial dilution of your template DNA. If inhibition is present, more dilute samples may amplify more efficiently (i.e., have a smaller than expected increase in Cq). 2. Use a DNA purification kit known for efficient removal of small molecules. 3. Try a PCR master mix formulated for higher inhibitor tolerance.
Decreased Fluorescence Signal This compound is quenching the fluorescent dye.1. Run a melt curve analysis. A distorted melt curve can indicate interference. 2. Test for quenching by adding this compound to a reaction that has already amplified to see if it reduces the fluorescence. 3. If using a probe-based assay, consider a different fluorophore-quencher pair.

Illustrative Data (Hypothetical):

Table 2: Effect of this compound Carryover on qPCR Cq Values Note: This data is for illustrative purposes only.

Template DilutionCq (No this compound)Cq (with this compound carryover)ΔCq (Inhibition)
1:1020.523.83.3
1:10023.825.11.3
1:100027.127.40.3
D. Cell Viability Assays (e.g., MTT, XTT)

FAQs:

  • Q1: I'm seeing an unexpected increase/decrease in the signal of my MTT assay when I treat my cells with this compound, even at non-toxic concentrations. What could be the reason?

    • A1: this compound, containing a carboxylic acid moiety, has the potential to directly reduce the MTT tetrazolium salt to its formazan product, independent of cellular metabolic activity. This would lead to a false-positive signal for cell viability. Conversely, it could also interfere with the cellular machinery responsible for MTT reduction.

  • Q2: How can I perform a cell viability assay in the presence of this compound without getting artifacts?

    • A2: It is crucial to run a cell-free control where you incubate this compound with the assay reagent in the cell culture medium to see if it directly causes a color change. If it does, you should consider an alternative viability assay that works via a different mechanism, such as a CyQUANT assay (DNA content) or a CellTiter-Glo assay (ATP content).

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
False-Positive Viability Signal Direct reduction of the tetrazolium salt (e.g., MTT) by this compound.1. Run a cell-free control with this compound and the assay reagent. If a signal is produced, this assay is not suitable. 2. Switch to a non-tetrazolium-based viability assay (e.g., measuring ATP levels, DNA content, or protease activity).
False-Negative Viability Signal This compound is inhibiting the cellular reductases responsible for converting the assay reagent.1. This is harder to distinguish from true cytotoxicity. Compare the results with an orthogonal assay (e.g., trypan blue exclusion or a live/dead cell stain). 2. If results from different assay types are discordant, it suggests interference.

II. Experimental Protocols

Protocol 1: General Workflow for Identifying and Mitigating Small Molecule Interference
  • Analyte-Free Control:

    • Prepare wells with all assay components (buffer, detection reagents, etc.) but without the analyte of interest.

    • Add the small molecule (this compound) at the same concentrations used in the experiment.

    • Measure the signal. A signal significantly above the blank indicates direct interference.

  • Enzyme Activity Control (for enzyme-based assays):

    • Prepare a reaction with the purified enzyme (e.g., HRP) and its substrate.

    • Add this compound at various concentrations.

    • Measure the enzyme activity over time and compare it to a control without this compound.

  • Spike-in Control (for complex samples like cell lysates):

    • Prepare a control lysate from untreated cells.

    • Split the lysate into two aliquots.

    • To one aliquot, add (spike-in) this compound to the final concentration used in your experiments. The other aliquot serves as the control.

    • Analyze both aliquots in your assay (e.g., Western blot). Compare the results to determine if the presence of the compound itself causes an artifact.

  • Orthogonal Assay Validation:

    • Confirm your experimental findings using a second assay that relies on a different detection principle. For example, if you observe changes in cell viability with an MTT assay, validate this with an assay that measures ATP content or membrane integrity.

III. Visualizations

Signaling Pathway

FFAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA Short-Chain Fatty Acids (e.g., Acetate, Propionate) FFAR2 FFAR2 / GPR43 SCFA->FFAR2 Activates This compound This compound This compound->FFAR2 Antagonizes Gq Gαq FFAR2->Gq Gi Gαi FFAR2->Gi PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC PKA PKA cAMP->PKA MAPK MAPK Pathway Ca_PKC->MAPK Cellular_Response Cellular Response (e.g., Inflammation, Metabolism) PKA->Cellular_Response MAPK->Cellular_Response

Caption: FFAR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Troubleshooting_Workflow start Unexpected Result with this compound q1 Is the assay enzyme-based? start->q1 q2 Is the assay fluorescence- or colorimetric-based? q1->q2 No proc1 Run Enzyme Activity Control (Protocol 1, Step 2) q1->proc1 Yes proc2 Run Compound-Only Control (Protocol 1, Step 1) q2->proc2 Yes proc3 Run Spike-in Control (Protocol 1, Step 3) q2->proc3 No q3 Does the issue persist with controls? proc4 Validate with Orthogonal Assay (Protocol 1, Step 4) q3->proc4 No end_artifact Result is likely an artifact. Modify assay or choose alternative. q3->end_artifact Yes proc1->q2 proc2->q3 proc3->q3 end_biological Result is likely a true biological effect. proc4->end_biological

Caption: General workflow for troubleshooting small molecule interference.

Logical Relationship Diagram

Logical_Troubleshooting Start Unexpected Fluorescence Result Step1 Step 1: Cell-Free Control Test this compound + Reagent in media alone Start->Step1 Decision1 Signal in Cell-Free? Step1:here->Decision1 Path1 Interference Confirmed Cause: Direct interaction of this compound with reagent (e.g., reduction, quenching) Decision1->Path1 Yes Step2 Step 2: Live/Dead Staining Use an orthogonal method like Trypan Blue or membrane integrity dye Decision1->Step2 No Solution1 Solution 1. Choose alternative assay (non-fluorescent). 2. Quantify and subtract background. Path1:here->Solution1 Decision2 Results Match? Step2:here->Decision2 Path2 Likely Biological Effect This compound is causing the observed cytotoxicity/viability change. Decision2->Path2 Yes Path3 Results Differ Cause: this compound interferes with cellular metabolic pathways that the primary assay measures. Decision2->Path3 No Solution2 Proceed with Confirmation Investigate downstream markers of cell death/proliferation. Path2:here->Solution2 Solution3 Report with Caveat Acknowledge assay-specific effect and rely on orthogonal data. Path3:here->Solution3

Caption: Logical steps for troubleshooting fluorescence assay interference.

Validation & Comparative

Validating Cathepsin B Activity: A Comparative Guide to Positive Controls

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This guide focuses on the validation of Cathepsin B (CTSB) activity. Initial research indicates that "CATPB" as an enzyme is not an established term in the scientific literature. The provided information aligns with the known characteristics and validation methods for Cathepsin B, a widely researched cysteine protease.

For researchers and drug development professionals engaged in the study of Cathepsin B (CTSB), rigorous validation of its enzymatic activity is paramount. This guide provides a comparative overview of common positive controls used in CTSB activity assays, supported by experimental data and detailed protocols. The objective is to offer a clear and actionable resource for selecting the most appropriate validation strategy for your research needs.

Comparison of Positive Controls for Cathepsin B Activity

The selection of a positive control is critical for ensuring assay specificity and reliability. Recombinant human Cathepsin B (rhCTSB) is the most widely accepted and utilized positive control. Its performance can be compared against endogenous CTSB from cell lysates or tissue homogenates.

Positive ControlPuritySpecific Activity (typical)AdvantagesDisadvantages
Recombinant Human Cathepsin B (rhCTSB) >95%HighHigh purity and well-defined activity, ensures assay is detecting active CTSB.[1]May not fully represent the behavior of endogenous enzyme in a complex biological sample.
Cell Lysates/Tissue Homogenates VariableLowerRepresents endogenous enzyme activity in a native-like environment.Presence of other proteases and inhibitors can interfere with the assay, leading to lower specific activity and potential for off-target effects.[2]

Experimental Protocols for Measuring Cathepsin B Activity

A common and reliable method for determining CTSB activity is through a fluorometric assay utilizing a specific peptide substrate.

Fluorometric Activity Assay using Z-Arg-Arg-AMC

This protocol is adapted from established methods for measuring CTSB activity.[3]

Materials:

  • Recombinant Human Cathepsin B (rhCTSB)

  • Cell lysate or tissue homogenate

  • Assay Buffer: 25 mM MES, pH 5.0[4]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[4]

  • Substrate: Z-Arg-Arg-AMC (7-amino-4-methylcoumarin)

  • Specific Inhibitor (Negative Control): CA-074[2][3]

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Enzyme Activation:

    • Dilute rhCTSB to a concentration of 10 µg/mL in Activation Buffer.[4]

    • Incubate at room temperature for 15 minutes to ensure the active site cysteine is reduced.[4]

    • For cell lysates/homogenates, the endogenous DTT level may be sufficient, but addition of DTT to the assay buffer is recommended.

  • Assay Preparation:

    • Further dilute the activated rhCTSB or cell lysate to the desired final concentration in Assay Buffer. A typical final concentration for rhCTSB is 0.2 ng/µL.[4]

    • Prepare the substrate solution by diluting Z-Arg-Arg-AMC to a final concentration of 20 µM in Assay Buffer.[4]

    • For the negative control, pre-incubate a sample of the enzyme with the specific inhibitor CA-074 (typically 1-10 µM) for 30 minutes at room temperature before adding the substrate.[3]

  • Measurement:

    • Add 50 µL of the enzyme preparation to each well of the 96-well plate.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for at least 5 minutes, with readings taken every 30-60 seconds.[4]

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the no-enzyme (substrate only) blank from all measurements.

    • The activity is proportional to the rate of increase in fluorescence.

Visualizing the Workflow and Pathway

To further clarify the experimental process and the biological context of Cathepsin B, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Enzyme Preparation (rhCTSB or Lysate) plate_loading Load Plate: Enzyme + Inhibitor (optional) enzyme_prep->plate_loading substrate_prep Substrate Preparation (Z-Arg-Arg-AMC) reaction_start Initiate Reaction: Add Substrate substrate_prep->reaction_start inhibitor_prep Inhibitor Preparation (CA-074) inhibitor_prep->plate_loading plate_loading->reaction_start measurement Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) reaction_start->measurement rate_calc Calculate Reaction Rate (RFU/min) measurement->rate_calc blank_sub Subtract Blank rate_calc->blank_sub activity_det Determine CTSB Activity blank_sub->activity_det

Caption: Experimental workflow for the fluorometric Cathepsin B activity assay.

ctsb_pathway cluster_lysosome Lysosome cluster_cellular Cellular Functions pro_ctsb Pro-Cathepsin B active_ctsb Active Cathepsin B pro_ctsb->active_ctsb Proteolytic Cleavage protein_deg Protein Degradation active_ctsb->protein_deg apoptosis Apoptosis active_ctsb->apoptosis ecm_remodeling ECM Remodeling (extracellular) active_ctsb->ecm_remodeling

Caption: Simplified signaling pathway of Cathepsin B activation and function.

References

A Comparative Guide to the Efficacy of CATPB and Other FFAR2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of CATPB with other selective antagonists of the Free Fatty Acid Receptor 2 (FFAR2), a G protein-coupled receptor implicated in various physiological processes, including metabolic regulation and inflammatory responses. This document is intended to assist researchers in selecting the most appropriate antagonist for their studies by presenting quantitative efficacy data, detailed experimental protocols for key functional assays, and visualizations of relevant biological pathways and workflows.

Quantitative Efficacy of FFAR2 Antagonists

The inhibitory potency of this compound and other FFAR2 antagonists is a critical factor in their experimental application. The following table summarizes the available quantitative data for several prominent FFAR2 antagonists.

AntagonistTargetAssay TypePotency (IC50/Ki)SpeciesReference
This compound FFAR2Radioligand BindingpKi = 7.87 (approx. 13.5 nM)Human[1]
GLPG0974 FFAR2Functional Assay9 nMHuman[2]
BTI-A-404 FFAR2Functional Assay~405 nM (qualitatively 30-fold less potent than this compound)Human[3]
BTI-A-292 FFAR2Functional Assay~405 nM (qualitatively 30-fold less potent than this compound)Human[3]

Note: The pKi value for this compound was converted to an approximate Ki value for easier comparison with IC50 values. The potency of BTI-A-404 and BTI-A-292 is estimated based on a qualitative description of being approximately 30-fold less potent than this compound[3].

Signaling Pathways of FFAR2

FFAR2 activation by short-chain fatty acids (SCFAs) initiates downstream signaling through two primary G protein pathways: Gαq/11 and Gαi/o. The Gαq/11 pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium. The Gαi/o pathway inhibits adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. FFAR2 antagonists like this compound block these signaling cascades.

FFAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SCFA SCFA FFAR2 FFAR2 SCFA->FFAR2 Activates Gaq Gαq/11 FFAR2->Gaq Activates Gai Gαi/o FFAR2->Gai Activates This compound This compound This compound->FFAR2 Blocks PLC PLC Gaq->PLC Stimulates AC Adenylyl Cyclase Gai->AC Inhibits Ca2+ ↑ [Ca2+]i PLC->Ca2+ cAMP ↓ cAMP AC->cAMP

FFAR2 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key functional assays used to assess the efficacy of FFAR2 antagonists.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration ([Ca2+]i), a hallmark of Gαq/11 pathway activation.

Experimental Workflow:

Calcium_Mobilization_Workflow A 1. Cell Seeding (e.g., HEK293 expressing FFAR2) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Antagonist Incubation (e.g., this compound) B->C D 4. Agonist Addition (e.g., Propionate) C->D E 5. Fluorescence Measurement (FLIPR or plate reader) D->E F 6. Data Analysis (IC50 determination) E->F

Calcium Mobilization Assay Workflow

Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing human FFAR2 in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer (e.g., HBSS).

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate for 1 hour at 37°C.

  • Antagonist Treatment:

    • Prepare serial dilutions of the FFAR2 antagonist (e.g., this compound) in the assay buffer.

    • Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation:

    • Prepare a solution of an FFAR2 agonist (e.g., propionate) at a concentration that elicits a submaximal response (e.g., EC80).

    • Using a fluorescence plate reader with an integrated liquid handler (e.g., FLIPR), add the agonist solution to all wells simultaneously.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after agonist addition. The signal is typically monitored for 1-3 minutes.

  • Data Analysis:

    • The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal.

    • Calculate the IC50 value by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a four-parameter logistic equation.

cAMP Accumulation Assay

This assay determines the ability of an antagonist to reverse the agonist-mediated inhibition of cAMP production, which is a measure of Gαi/o pathway activity.

Protocol:

  • Cell Culture and Treatment:

    • Seed FFAR2-expressing cells (e.g., CHO-K1) in a 96-well plate and culture overnight.

    • Pre-treat the cells with serial dilutions of the FFAR2 antagonist for 15-30 minutes.

  • Stimulation:

    • Add a mixture of an adenylyl cyclase activator (e.g., forskolin) and an FFAR2 agonist (e.g., acetate) to the wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

  • Data Analysis:

    • The antagonist's activity is observed as an increase in cAMP levels compared to cells treated with the agonist and forskolin alone.

    • Determine the IC50 value by plotting the cAMP concentration against the antagonist concentration.

β-Arrestin Recruitment Assay

This assay assesses the antagonist's ability to block the agonist-induced recruitment of β-arrestin to the activated FFAR2, a key event in receptor desensitization and signaling.

Protocol:

  • Cell Lines and Reagents:

    • Use a cell line engineered to express FFAR2 fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

  • Cell Treatment:

    • Plate the cells and pre-incubate with various concentrations of the antagonist.

  • Agonist Stimulation:

    • Add an FFAR2 agonist to the wells and incubate for a sufficient period (e.g., 60-90 minutes) to allow for β-arrestin recruitment.

  • Signal Detection:

    • Add a chemiluminescent substrate. The interaction between FFAR2 and β-arrestin brings the two fragments of the reporter protein into proximity, leading to the generation of a detectable signal.

  • Data Analysis:

    • The antagonist's efficacy is measured by the reduction in the luminescent signal.

    • Calculate the IC50 value from the concentration-response curve.

Conclusion

This compound and GLPG0974 are potent and selective antagonists of the human FFAR2 receptor, with comparable nanomolar efficacy. BTI-A-404 and BTI-A-292 represent alternative chemical scaffolds but exhibit lower potency. The choice of antagonist will depend on the specific requirements of the research, including the desired potency, the experimental system, and the signaling pathway of interest. The provided experimental protocols offer a foundation for the in vitro characterization and comparison of these and other FFAR2 antagonists.

References

Comparative Functional Analysis of CATPB and Other GPR43 Ligands

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the functional activities of various G protein-coupled receptor 43 (GPR43) ligands, with a focus on the antagonist CATPB. This guide provides a comparative summary of quantitative data from key functional assays, detailed experimental protocols, and visual representations of signaling pathways and workflows.

G protein-coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), has emerged as a promising therapeutic target for a range of conditions, including metabolic and inflammatory diseases. This has led to the development of a variety of synthetic ligands designed to modulate its activity. This guide provides an objective comparison of the functional performance of the GPR43 antagonist ((S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid), known as this compound, against other notable GPR43 ligands. The comparison is based on data from key in vitro functional assays: calcium mobilization, β-arrestin recruitment, and ERK phosphorylation.

GPR43 Signaling Pathways

GPR43 is activated by short-chain fatty acids (SCFAs) such as acetate and propionate, which are produced by gut microbiota. Upon activation, GPR43 can couple to two primary G protein signaling pathways: Gαq/11 and Gαi/o. The Gαq/11 pathway activation leads to an increase in intracellular calcium ([Ca2+]), while the Gαi/o pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, GPR43 activation can trigger a G protein-independent signaling cascade through the recruitment of β-arrestin, which can lead to the activation of the ERK/MAPK pathway.

GPR43 Signaling Pathways cluster_membrane cluster_extracellular cluster_intracellular GPR43 GPR43 Gq Gαq/11 GPR43->Gq activates Gi Gαi/o GPR43->Gi activates betaArrestin β-Arrestin GPR43->betaArrestin recruits Ligand Ligand (e.g., Acetate, Propionate) Ligand->GPR43 binds PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 produces Ca2 [Ca²⁺]i ↑ IP3->Ca2 induces cAMP cAMP ↓ AC->cAMP produces ERK ERK/MAPK Activation betaArrestin->ERK activates

Figure 1: GPR43 Signaling Pathways

Comparative Analysis of GPR43 Ligands

The functional activity of GPR43 ligands is typically assessed by their potency (EC50 for agonists, IC50 for antagonists) and efficacy in various cell-based assays. The following tables summarize the available quantitative data for this compound and other representative GPR43 ligands.

GPR43 Agonists:
LigandTypeCalcium Mobilization (EC50)β-Arrestin Recruitment (EC50)cAMP Inhibition (EC50)
Acetate Endogenous Agonist57.72 µM1438 µM300.7 µM
Propionate Endogenous Agonist---
PAAT Synthetic Allosteric Agonist7.673 µM4.15 µM0.089 µM
Compound 110 Synthetic Allosteric Agonist2.410 µM1.609 µM18.65 µM
Compound 187 Synthetic Allosteric Agonist0.019 µM0.018 µM0.016 µM

Data for PAAT, Compound 110, and Compound 187 are from a study using HEK293 cells expressing human GPR43.

GPR43 Antagonists:
LigandTypeCalcium Mobilization (IC50)β-Arrestin Recruitment (IC50)cAMP/GTPγS Assay (IC50)
This compound Antagonist / Inverse Agonist--6-9 nM (cAMP)
GLPG0974 Antagonist--9 nM
TUG-2304 Antagonist--3-4 nM (cAMP & GTPγS)

IC50 values for antagonists are typically determined in the presence of an agonist. The specific agonist and its concentration can influence the measured IC50. This compound has been described as an inverse agonist for GPR43 and is effective in antagonizing the effects of propionate. GLPG0974 is a potent and selective antagonist for the free fatty acid receptor FFAR2 (GPR43).

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of functional assay data. Below are representative protocols for the key assays discussed.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR43 activation.

Calcium Mobilization Assay Workflow cluster_workflow start Start plate_cells Plate GPR43-expressing cells in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye add_compounds Add test compounds (agonists or antagonists + agonist) load_dye->add_compounds measure_fluorescence Measure fluorescence intensity kinetically using a plate reader add_compounds->measure_fluorescence analyze_data Analyze data to determine EC50 or IC50 values measure_fluorescence->analyze_data end End analyze_data->end Beta-Arrestin Recruitment Assay Workflow cluster_workflow start Start plate_cells Plate cells co-expressing GPR43 and a β-arrestin- reporter fusion protein start->plate_cells add_compounds Add test compounds (agonists or antagonists + agonist) plate_cells->add_compounds incubate Incubate for a defined period (e.g., 60-90 minutes) add_compounds->incubate add_substrate Add detection substrate incubate->add_substrate measure_signal Measure luminescence or fluorescence signal add_substrate->measure_signal analyze_data Analyze data to determine EC50 or IC50 values measure_signal->analyze_data end End analyze_data->end ERK Phosphorylation Western Blot Workflow cluster_workflow start Start treat_cells Treat GPR43-expressing cells with ligands for various time points start->treat_cells lyse_cells Lyse cells to extract proteins treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blot Probe with primary antibodies (anti-phospho-ERK and anti-total-ERK) transfer->blot secondary_ab Incubate with HRP-conjugated secondary antibodies blot->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect quantify Quantify band intensities and normalize p-ERK to total ERK detect->quantify end End quantify->end

Cross-Validation of CATPB Effects in Diverse Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental effects of CATPB, a selective antagonist of the Free Fatty Acid Receptor 2 (FFAR2), across various cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of its biological activity and facilitate further research and development.

This compound has been identified as a potent experimental drug that acts as a selective antagonist for the free fatty acid receptor FFAR2, also known as GPR43. Its full chemical name is (3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid. As an FFAR2 inverse agonist, this compound is a valuable tool for investigating the physiological roles of this receptor. This guide summarizes the quantitative effects of this compound on key signaling pathways in different cell line models.

Comparative Efficacy of this compound Across Cell Lines

The following table summarizes the quantitative effects of this compound in various cell lines as reported in the literature. This data highlights the cell-type-specific responses to FFAR2 inhibition by this compound.

Cell LineAssay TypeMeasured EffectAgonist UsedThis compound ConcentrationQuantitative ResultReference
HEK293 Inositol Monophosphate (IP1) AccumulationInhibition of FFAR2 activationPropionate10 µMSignificant inhibition
HEK293 Calcium MobilizationAttenuation of agonist-induced Ca2+ signalingAcetate (10 mM)10 µMAttenuated Ca2+ signal
HEK293 p38 and ERK1/2 PhosphorylationAttenuation of agonist-induced phosphorylationNot Specified10 µMAttenuated phosphorylation
GPR43-expressing HEK293 Luciferase Reporter Assay (SRF-RE)Reduction of ligand-induced RhoA activationAcetate / Compound 187Not SpecifiedReduced RhoA activation
GPR43-expressing HEK293 qRT-PCRDownregulation of YAP/TAZ target genesAcetateNot SpecifiedDownregulated CTGF and CYR61
Human Neutrophils Superoxide ProductionInhibition of agonist-induced O2- productionCmp1 (1 µM)100 nMInhibition of O2- production
Human Neutrophils Calcium MobilizationAbolished orthosteric agonist-induced calcium releaseC3Not SpecifiedCompletely abolished Ca2+ release
THP-1 (M1-like) RT-PCRReduction of agonist-induced gene expressionAcetate (10 mM) / Cmpd187 (10 µM)Not SpecifiedReduced CYR61 and TP53 expression
FFAR2-FFAR3-HEK293 Calcium MobilizationAttenuation of agonist-induced Ca2+ signalingNot Specified10 µMAttenuated Ca2+ signaling
FFAR2-FFAR3-HEK293 β-arrestin-2 RecruitmentAttenuation of agonist-induced β-arrestin-2 bindingNot Specified10 µMAttenuated β-arrestin-2 binding
FFAR2-FFAR3-HEK293 p38 and ERK1/2 PhosphorylationAttenuation of agonist-induced phosphorylationNot Specified10 µMAttenuated phosphorylation
HeLa NF-κB PathwayNegative modulation of NF-κB signalingAcetate / PAATNot SpecifiedInhibition of NF-κB

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below. These methodologies are essential for reproducing and building upon the existing findings.

Cell Culture and Treatment
  • HEK293 and derived cell lines: Cells were cultured in appropriate media, such as DMEM, supplemented with fetal bovine serum and antibiotics. For inducible expression systems like the Flp-In T-REx 293 cells, receptor expression was induced with doxycycline (100 ng/ml) for 24 hours prior to the experiment.

  • Human Neutrophils: Primary human neutrophils were isolated from peripheral blood.

  • THP-1 Cells: THP-1 monocytic cells were maintained in RPMI-1640 medium. Differentiation into M1-like macrophages was induced by treatment with PMA (phorbol 12-myristate 13-acetate) followed by LPS and IFN-γ.

  • This compound Treatment: this compound was typically dissolved in DMSO to create a stock solution and then diluted to the final desired concentration in the cell culture medium. Cells were often pre-incubated with this compound for a specific duration (e.g., 15-30 minutes) before the addition of an FFAR2 agonist.

cAMP Measurement Assay

The intracellular accumulation of cyclic AMP (cAMP) is a common readout for the activity of G-protein coupled receptors that signal through Gs or Gi.

  • Cell Plating: Seed cells in 96-well or 384-well plates at a density optimized for the specific cell line.

  • Agonist/Antagonist Treatment: For antagonist assays, pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a known FFAR2 agonist (e.g., acetate, propionate) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Detection: The amount of cAMP in the cell lysate is then quantified using a competitive immunoassay, often employing fluorescence or luminescence detection.

MAPK Signaling Assay (Western Blotting)

The activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, is frequently assessed by measuring the phosphorylation status of these kinases.

  • Cell Treatment and Lysis: After treatment with this compound and/or an FFAR2 agonist for the desired time, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and p38 (p-p38). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Total ERK and p38 levels should also be measured as loading controls.

Visualizing this compound's Mechanism of Action

To illustrate the signaling pathways affected by this compound and the general workflow of the experiments, the following diagrams are provided.

FFAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist SCFA Agonist FFAR2 FFAR2 (GPR43) Agonist->FFAR2 This compound This compound This compound->FFAR2 Gq Gαq FFAR2->Gq Gi Gαi FFAR2->Gi PLC PLC Gq->PLC RhoA RhoA Gq->RhoA AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC MAPK MAPK Pathway (ERK, p38) Ca_PKC->MAPK Cellular_Response Cellular Response cAMP->Cellular_Response YAP_TAZ YAP/TAZ RhoA->YAP_TAZ MAPK->Cellular_Response YAP_TAZ->Cellular_Response

Caption: FFAR2 signaling pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., HEK293, Neutrophils) start->cell_culture treatment Treatment with this compound and/or Agonist cell_culture->treatment cAMP_assay cAMP Assay treatment->cAMP_assay MAPK_assay MAPK Signaling Assay (Western Blot) treatment->MAPK_assay Ca_assay Calcium Mobilization Assay treatment->Ca_assay Gene_expression_assay Gene Expression Analysis (qRT-PCR) treatment->Gene_expression_assay data_analysis Data Analysis and Quantification cAMP_assay->data_analysis MAPK_assay->data_analysis Ca_assay->data_analysis Gene_expression_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound effects.

A Comparative Guide to the Experimental Reproducibility of CATPB

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental results obtained with CATPB, a selective inverse agonist for the free fatty acid receptor 2 (FFA2).[1][2] The data presented here is compiled from publicly available resources and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's biological activity and the methodologies used to assess its effects.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound across different sources. The consistency of these values across different suppliers and research reports is an indirect indicator of the reproducibility of its fundamental biochemical properties.

ParameterReported ValueSource
pKi 7.87Tocris Bioscience, R&D Systems[2]
Purity ≥98% (HPLC)Tocris Bioscience, R&D Systems[2]
Molecular Weight 399.79 g/mol Tocris Bioscience, R&D Systems[2]
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanolR&D Systems[2]

Experimental Protocols

The primary mechanism of action of this compound is as an inverse agonist of the FFA2 receptor. This activity is typically assessed through functional assays that measure downstream signaling events. Below are detailed methodologies for key experiments cited in the literature.

1. cAMP Production Assay

This assay is used to determine the effect of this compound on cyclic AMP (cAMP) levels, a key second messenger in G-protein coupled receptor (GPCR) signaling. As an inverse agonist of FFA2, which couples to Gi, this compound is expected to increase cAMP production by inhibiting the constitutive activity of the receptor.

  • Cell Line: Cells stably expressing human FFA2 (e.g., CHO-K1 or HEK293).

  • Assay Principle: Measurement of intracellular cAMP levels, often using a competitive immunoassay (e.g., HTRF, ELISA, or fluorescence polarization).

  • Protocol Outline:

    • Cells are seeded in a multi-well plate and incubated overnight.

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with varying concentrations of this compound.

    • Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.

    • The reaction is stopped, and cells are lysed.

    • Intracellular cAMP levels are quantified using a suitable detection kit.

  • Expected Outcome: this compound increases forskolin-induced cAMP production in a dose-dependent manner.[2]

2. MAPK Signaling Assay

This assay evaluates the inhibitory effect of this compound on the mitogen-activated protein kinase (MAPK) signaling pathway, which is activated by FFA2 agonists.

  • Cell Line: Cells expressing human FFA2.

  • Assay Principle: Detection of phosphorylated ERK1/2 (a key component of the MAPK pathway) using methods such as Western blotting or specific immunoassays.

  • Protocol Outline:

    • Cells are cultured to an appropriate confluency.

    • Cells are serum-starved to reduce basal MAPK activity.

    • Cells are pre-treated with different concentrations of this compound.

    • The FFA2 receptor is stimulated with an agonist, such as acetate.

    • Cells are lysed, and protein concentrations are determined.

    • Phosphorylated and total ERK1/2 levels are measured by Western blot or another immunoassay.

  • Expected Outcome: this compound inhibits acetate-induced MAPK signaling (i.e., reduces the levels of phosphorylated ERK1/2).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of FFA2 and a typical experimental workflow for evaluating this compound.

FFA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FFA2 FFA2 Receptor Gi Gi Protein FFA2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates Agonist Agonist (e.g., Acetate) Agonist->FFA2 Activates This compound This compound This compound->FFA2 Inverse Agonist (Inhibits constitutive activity)

Caption: FFA2 signaling pathway and the action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture FFA2-expressing cells Plating 2. Seed cells in multi-well plates Cell_Culture->Plating Pre_incubation 3. Pre-incubate with this compound Plating->Pre_incubation Stimulation 4. Stimulate with Agonist (MAPK assay) or Forskolin (cAMP assay) Pre_incubation->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Detection 6. Quantify readout (cAMP or p-ERK) Lysis->Detection Data_Analysis 7. Data Analysis Detection->Data_Analysis

Caption: General experimental workflow for assessing this compound activity.

References

Validating FFAR2 Function: A Comparative Guide to Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of a therapeutic target is paramount. This guide provides a comprehensive comparison of CATPB and other chemical probes for the validation of the Free Fatty Acid Receptor 2 (FFAR2), a G protein-coupled receptor implicated in metabolic and inflammatory diseases.

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a promising therapeutic target. Its activation by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota, links it to a variety of physiological processes. To rigorously validate the role of FFAR2 in these processes and to screen for potential therapeutic modulators, specific and well-characterized chemical probes are essential. This guide focuses on this compound, a known FFAR2 antagonist, and compares its performance with other commercially available probes.

Comparative Analysis of FFAR2 Chemical Probes

The selection of an appropriate chemical probe is critical for obtaining reliable and interpretable experimental results. The following table summarizes the key pharmacological parameters of this compound and other commonly used FFAR2 modulators.

CompoundTypeTarget(s)Potency (IC50/EC50)Selectivity
This compound Antagonist/Inverse AgonistFFAR2IC50: ~1 µM (inhibition of acetate-induced signaling)Selective for FFAR2 over FFAR3
GLPG0974 AntagonistFFAR2IC50: ~10-100 nM (calcium mobilization)High selectivity for FFAR2 over FFAR3
4-CMTB Ago-allosteric modulator/AgonistFFAR2EC50: ~100-500 nM (cAMP inhibition)Selective for FFAR2 over FFAR3
Propionate Endogenous AgonistFFAR2, FFAR3EC50: ~10-100 µM (varies by assay)Activates both FFAR2 and FFAR3

Note: The reported potency values can vary depending on the cell line, assay format, and specific experimental conditions. The data presented here is an aggregation from multiple sources for comparative purposes.

FFAR2 Signaling Pathways

FFAR2 activation by agonists initiates downstream signaling through two primary G protein pathways: Gαq/11 and Gαi/o. Understanding these pathways is crucial for designing and interpreting validation experiments.

FFAR2_Signaling Agonist Agonist (e.g., Propionate, 4-CMTB) FFAR2 FFAR2 Agonist->FFAR2 Binds to Gq Gαq/11 FFAR2->Gq Activates Gi Gαi/o FFAR2->Gi Activates PLC PLC Gq->PLC Activates AC Adenylate Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca cAMP ↓ cAMP ATP->cAMP

Caption: FFAR2 Signaling Pathways

Experimental Workflow for FFAR2 Validation

Validating the function of FFAR2 and characterizing the activity of chemical probes typically involves a series of in vitro cellular assays. The following diagram illustrates a general workflow.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293, CHO expressing FFAR2) Assay_Selection 3. Select Functional Assay Cell_Culture->Assay_Selection Probe_Preparation 2. Prepare Chemical Probes (Agonists and Antagonists) Probe_Preparation->Assay_Selection Calcium_Assay Calcium Mobilization Assay (Gq Pathway) Assay_Selection->Calcium_Assay cAMP_Assay cAMP Accumulation Assay (Gi Pathway) Assay_Selection->cAMP_Assay Data_Analysis 4. Data Analysis (EC50/IC50 determination) Calcium_Assay->Data_Analysis cAMP_Assay->Data_Analysis Validation 5. Target Validation Data_Analysis->Validation

A Comparative Analysis of the Synthetic Antagonist CATPB and Endogenous Ligands of the Free Fatty Acid Receptor 2 (FFAR2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic compound CATPB and the endogenous short-chain fatty acid (SCFA) ligands of the Free Fatty Acid Receptor 2 (FFAR2), a G protein-coupled receptor implicated in metabolic and inflammatory diseases. This comparison is intended to be a valuable resource for researchers investigating FFAR2 pharmacology and its role in cellular signaling.

Introduction to FFAR2 Ligands

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is activated by endogenous short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are primarily produced by the gut microbiota through the fermentation of dietary fiber. These SCFAs are key signaling molecules in host-microbe interactions. In contrast, (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl) butanoic acid, or this compound, is a potent and selective synthetic antagonist of human FFAR2. It has been characterized as an inverse agonist, meaning it can reduce the constitutive activity of the receptor. The utility of this compound in preclinical research is somewhat limited by its lack of significant affinity for non-human orthologs of the receptor.

Quantitative Comparison of Ligand Affinity and Potency

The following table summarizes the quantitative data on the binding affinity and functional potency of this compound and endogenous SCFAs at the human FFAR2.

LigandTypeParameterValue (Human FFAR2)Assay TypeReference
This compound Antagonist/Inverse AgonistIC50In the low nanomolar range (a tetrazole analog showed 3-4 nM)cAMP and GTPγS assays
Acetate (C2) Endogenous AgonistEC50~250-500 µMCalcium Mobilization / cAMP Inhibition
Propionate (C3) Endogenous AgonistEC50~250-500 µMCalcium Mobilization / cAMP Inhibition
Butyrate (C4) Endogenous AgonistEC50~250-500 µMCalcium Mobilization / cAMP Inhibition

FFAR2 Signaling Pathways

FFAR2 activation by endogenous SCFAs initiates a cascade of intracellular signaling events through coupling to heterotrimeric G proteins. The primary signaling pathways involve:

  • Gαq/11 Pathway : This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gαi/o Pathway : Activation of this pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • β-Arrestin Recruitment : Upon agonist binding, FFAR2 is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

This compound, as an antagonist, effectively blocks these SCFA-induced signaling events.

Below are Graphviz diagrams illustrating the FFAR2 signaling pathways and a general experimental workflow for studying FFAR2 activation.

FFAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SCFA Endogenous Ligand (Acetate, Propionate, Butyrate) FFAR2 FFAR2 SCFA->FFAR2 Activates This compound Synthetic Antagonist (this compound) This compound->FFAR2 Blocks Gq Gαq/11 FFAR2->Gq Activates Gi Gαi/o FFAR2->Gi Activates beta_arrestin β-Arrestin Recruitment FFAR2->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates AC_inhibition Adenylyl Cyclase (Inhibition) Gi->AC_inhibition Inhibits Ca_mobilization ↑ Intracellular Ca2+ PLC->Ca_mobilization Leads to cAMP_reduction ↓ cAMP AC_inhibition->cAMP_reduction Leads to Signaling_Outcomes Cellular Responses (e.g., Inflammation, Metabolism) Ca_mobilization->Signaling_Outcomes cAMP_reduction->Signaling_Outcomes beta_arrestin->Signaling_Outcomes

Caption: FFAR2 signaling pathways activated by endogenous ligands and inhibited by this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 expressing hFFAR2) Ligand_Treatment 2. Ligand Treatment - Endogenous Agonist (SCFA) - Synthetic Antagonist (this compound) Cell_Culture->Ligand_Treatment Assay_Selection 3. Assay Selection Ligand_Treatment->Assay_Selection Binding_Assay Radioligand Binding Assay (Determine Affinity) Assay_Selection->Binding_Assay Signaling_Assay Functional Signaling Assays Assay_Selection->Signaling_Assay Data_Analysis 4. Data Analysis (EC50/IC50 determination) Binding_Assay->Data_Analysis Calcium_Assay Calcium Mobilization Assay (Gq pathway) Signaling_Assay->Calcium_Assay cAMP_Assay cAMP Accumulation Assay (Gi pathway) Signaling_Assay->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (e.g., Tango Assay) Signaling_Assay->Arrestin_Assay Calcium_Assay->Data_Analysis cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis

Caption: General experimental workflow for comparing FFAR2 ligands.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate comparison of FFAR2 ligands. Below are representative protocols for assays measuring receptor binding and downstream signaling events.

Radioligand Displacement Assay (for determining binding affinity)

This assay measures the ability of an unlabeled compound (like this compound or an SCFA) to displace a radiolabeled ligand from the receptor, allowing for the determination of its binding affinity (Ki).

Materials:

  • HEK293 cell membranes expressing human FFAR2.

  • Radioligand (e.g., [3H]-labeled specific FFAR2 agonist or antagonist).

  • Unlabeled competitor ligands (this compound, acetate, propionate, butyrate).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor ligands.

  • In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the competitor ligand.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data is analyzed using non-linear regression to determine the IC50 value of the competitor, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for Gq pathway activation)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • HEK293 cells stably expressing human FFAR2.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • Agonists (acetate, propionate, butyrate) and antagonist (this compound).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed the FFAR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating them in assay buffer containing the dye and probenecid for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • To measure antagonist activity, pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the agonist (SCFA) and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Data can be expressed as the peak fluorescence response or the area under the curve. For antagonists, the IC50 value is determined by measuring the inhibition of the agonist-induced response.

Tango™ β-Arrestin Recruitment Assay (for β-arrestin recruitment)

The Tango™ assay is a quantitative method to measure ligand-induced β-arrestin recruitment to a GPCR.

Materials:

  • HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion).

  • Expression plasmid for FFAR2 fused to a C-terminal V2 vasopressin receptor tail containing a TEV protease cleavage site, followed by the tTA transcription factor.

  • Transfection reagent.

  • Ligands (SCFAs and this compound).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Transfect the HTLA cells with the FFAR2 expression plasmid.

  • After 24 hours, plate the transfected cells into a 96-well plate.

  • On the following day, treat the cells with varying concentrations of the agonist (SCFA). For antagonist testing, pre-incubate the cells with this compound before adding the agonist.

  • Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for luciferase expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The luciferase signal is directly proportional to the extent of β-arrestin recruitment.

  • Agonist potency (EC50) and antagonist potency (IC50) can be determined from the dose-response curves.

Conclusion

The endogenous ligands of FFAR2, the short-chain fatty acids, are relatively low-potency agonists that play crucial roles in metabolic and immune regulation. In contrast, this compound is a high-potency synthetic antagonist that serves as a valuable tool for dissecting the physiological functions of human FFAR2. The distinct pharmacological profiles of these ligands, coupled with the detailed experimental protocols provided, offer a solid foundation for researchers to further explore the therapeutic potential of targeting FFAR2.

CATPB: A Guide to its Specificity for the Free Fatty Acid Receptor 2 (FFAR2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of CATPB's Specificity for FFAR2

This guide provides a comprehensive analysis of the specificity of the compound this compound as an antagonist for the Free Fatty Acid Receptor 2 (FFAR2), a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs). For researchers investigating the physiological roles of FFAR2 in metabolism and inflammation, understanding the precise interaction and selectivity of pharmacological tools is paramount. This document compares this compound with another well-characterized FFAR2 antagonist, GLPG0974, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Comparative Analysis of FFAR2 Antagonists

This compound and GLPG0974 are two of the most widely used antagonists in the study of FFAR2. While both are effective in blocking receptor activation, they exhibit distinct pharmacological properties. The following table summarizes their potencies from various studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

CompoundTargetAssay TypeMeasured PotencyReference
This compound Human FFAR2Inositol Monophosphate AccumulationpIC50 ~7.87[1](--INVALID-LINK--)
GLPG0974 Human FFAR2Not SpecifiedIC50 = 9 nM[2](3--INVALID-LINK--,--INVALID-LINK--
This compound vs. GLPG0974 Human FFAR2Neutrophil Activation (Superoxide Production)This compound fully inhibits, GLPG0974 shows partial inhibition and can act as a positive allosteric modulator under certain conditions.[4](5--INVALID-LINK--

Understanding FFAR2 Signaling

FFAR2 activation by endogenous SCFAs like acetate and propionate initiates a cascade of intracellular signaling events. The receptor couples to both Gq/11 and Gi/o G proteins, leading to distinct downstream effects. The Gq/11 pathway stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gi/o pathway, on the other hand, inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels. Both pathways can modulate the activity of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. This compound, as an antagonist, blocks these signaling events by preventing agonist binding to FFAR2.

FFAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SCFA Short-Chain Fatty Acids (e.g., Acetate, Propionate) FFAR2 FFAR2 SCFA->FFAR2 Activates This compound This compound This compound->FFAR2 Inhibits Gq11 Gq/11 FFAR2->Gq11 Activates Gio Gi/o FFAR2->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ERK ERK1/2 Phosphorylation Gio->ERK Leads to IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces cAMP ↓ cAMP AC->cAMP Produces Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Leads to PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->ERK Leads to

Caption: FFAR2 signaling pathway activated by SCFAs and inhibited by this compound.

Experimental Protocols

To validate the specificity of this compound for FFAR2, various in vitro assays are employed. Below are detailed protocols for two common methods: the Calcium Mobilization Assay and the β-Arrestin Recruitment Assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFAR2 activation by an agonist. The inhibitory effect of an antagonist like this compound can be quantified by its ability to block this calcium flux.

Experimental Workflow:

Calcium_Mobilization_Workflow start Start cell_prep Prepare human neutrophils (or FFAR2-expressing cell line) start->cell_prep dye_loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) cell_prep->dye_loading antagonist_incubation Incubate cells with varying concentrations of this compound or vehicle dye_loading->antagonist_incubation agonist_addition Add FFAR2 agonist (e.g., propionate) antagonist_incubation->agonist_addition measurement Measure fluorescence changes over time using a fluorescence plate reader agonist_addition->measurement analysis Analyze data to determine the inhibitory effect of this compound measurement->analysis end End analysis->end

Caption: Workflow for the Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Preparation:

    • Isolate human neutrophils from fresh blood using a standard density gradient centrifugation method.

    • Alternatively, use a cell line (e.g., HEK293) stably expressing human FFAR2.

    • Resuspend cells in a suitable buffer (e.g., Krebs-Ringer Glucose, KRG) at a density of 2 x 10^7 cells/mL.[4](--INVALID-LINK--)

  • Dye Loading:

    • Load the cells with 2 µM Fura-2 AM for 30 minutes at room temperature in the dark.[4](--INVALID-LINK--) Fura-2 AM is a ratiometric calcium indicator that is cell-permeant.

    • Wash the cells once with KRG to remove excess dye and resuspend them in the same buffer.

  • Antagonist Incubation:

    • Aliquot the cell suspension into a 96-well plate.

    • Add varying concentrations of this compound (or GLPG0974 for comparison) or vehicle control (e.g., DMSO) to the wells.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

  • Agonist Addition and Measurement:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Establish a baseline fluorescence reading.

    • Inject an FFAR2 agonist (e.g., propionate at a final concentration that elicits a submaximal response, such as EC80) into each well.

    • Immediately begin recording the fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) for a period of several minutes.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., 340/380 nm) over time.

    • The peak increase in the fluorescence ratio after agonist addition represents the calcium response.

    • Plot the percentage inhibition of the agonist-induced calcium response against the concentration of this compound to determine its IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated FFAR2 receptor, a key step in GPCR desensitization and signaling. The specificity of this compound can be demonstrated by its ability to block agonist-induced β-arrestin recruitment.

Experimental Workflow:

bArrestin_Workflow start Start cell_transfection Co-transfect cells (e.g., HEK293) with FFAR2 tagged with a luciferase fragment and β-arrestin tagged with a complementary luciferase fragment start->cell_transfection cell_plating Plate transfected cells in a 96-well plate cell_transfection->cell_plating antagonist_incubation Incubate cells with varying concentrations of this compound or vehicle cell_plating->antagonist_incubation agonist_addition Add FFAR2 agonist (e.g., propionate) antagonist_incubation->agonist_addition luminescence_measurement Add luciferase substrate and measure luminescence agonist_addition->luminescence_measurement analysis Analyze data to determine the inhibitory effect of this compound luminescence_measurement->analysis end End analysis->end

Caption: Workflow for the β-Arrestin Recruitment Assay.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in a suitable medium (e.g., DMEM with 10% FBS).

    • Co-transfect the cells with two plasmids: one encoding FFAR2 fused to a fragment of a reporter enzyme (e.g., NanoLuc luciferase) and another encoding β-arrestin-2 fused to the complementary fragment of the reporter enzyme.

  • Cell Plating and Antagonist Incubation:

    • Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • The following day, replace the medium with an assay buffer.

    • Add serial dilutions of this compound or vehicle control to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation and Luminescence Detection:

    • Add an FFAR2 agonist (e.g., acetate or propionate) to the wells at a concentration that gives a robust response (e.g., EC80).

    • Incubate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes).

    • Add the luciferase substrate to all wells according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the extent of β-arrestin recruitment.

    • Calculate the percentage inhibition of the agonist-induced luminescence by this compound at each concentration.

    • Generate a dose-response curve and determine the IC50 value for this compound's inhibition of β-arrestin recruitment.

Conclusion

The available data robustly supports this compound as a potent and specific antagonist of the FFAR2 receptor. Its ability to inhibit multiple downstream signaling pathways, including calcium mobilization and β-arrestin recruitment, makes it an invaluable tool for elucidating the physiological and pathological roles of FFAR2. When compared to other antagonists like GLPG0974, this compound demonstrates clear inhibitory action, although researchers should be aware of the potential for complex pharmacology, such as allosteric modulation, with other compounds. The detailed protocols provided in this guide offer a solid foundation for the rigorous in vitro validation of this compound's specificity in various experimental settings.

References

In Vivo Validation of Osimertinib's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other EGFR-TKIs. The information presented is based on preclinical experimental data to validate its mechanism of action.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the quantitative data from preclinical studies, offering a direct comparison of Osimertinib against other EGFR-TKIs in a non-small cell lung cancer (NSCLC) brain metastases model.

CompoundDoseAnimal ModelTumor ModelPrimary OutcomeResult
Osimertinib 25 mg/kgNude MicePC9-Luc (EGFR exon 19 del) Brain MetastasesTumor RegressionSustained tumor regression [1][2]
Gefitinib 150 mg/kgNude MicePC9-Luc (EGFR exon 19 del) Brain MetastasesTumor RegressionModest, transient tumor regression
Afatinib 25 mg/kgNude MicePC9-Luc (EGFR exon 19 del) Brain MetastasesTumor RegressionLimited anti-tumor activity
Rociletinib 50 mg/kgNude MicePC9-Luc (EGFR exon 19 del) Brain MetastasesTumor RegressionNo significant tumor regression observed[1][2]

Mechanism of Action: Irreversible EGFR Inhibition

Osimertinib is an oral, potent, and irreversible EGFR-TKI that selectively inhibits both EGFR-sensitizing and T790M resistance mutations.[1][2] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the downstream signaling pathways that promote tumor growth and survival.

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling cascade and the point of inhibition by Osimertinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Osimertinib Osimertinib Osimertinib->EGFR Irreversibly Inhibits

Caption: EGFR Signaling Pathway and Osimertinib Inhibition.

Experimental Protocols

In Vivo Tumor Xenograft Model for Brain Metastases

This protocol outlines the methodology used to assess the in vivo efficacy of EGFR-TKIs in a preclinical model of NSCLC brain metastases.

1. Cell Line and Culture:

  • The human NSCLC cell line PC9, which harbors an EGFR exon 19 deletion, is transfected with a luciferase gene (PC9-Luc) to enable bioluminescent imaging of tumor growth.

  • Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate antibiotics.

2. Animal Model:

  • Female athymic nude mice (6-8 weeks old) are used for the study.

  • Animals are housed in a pathogen-free environment with ad libitum access to food and water.

3. Intracranial Tumor Implantation:

  • Mice are anesthetized, and a small burr hole is made in the skull.

  • PC9-Luc cells (e.g., 5 x 10^5 cells in 5 µL of PBS) are stereotactically injected into the brain parenchyma.

4. Drug Administration:

  • Treatment is initiated once tumors are established, as confirmed by bioluminescent imaging.

  • Osimertinib and comparator agents (Gefitinib, Afatinib, Rociletinib) are formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose) and administered orally once daily at the specified doses.

  • A control group receives the vehicle only.

5. Tumor Growth Monitoring:

  • Tumor burden is monitored non-invasively using bioluminescent imaging (BLI).

  • Mice are injected with a luciferin substrate, and the light emitted from the tumor cells is captured and quantified using an in vivo imaging system.

  • Imaging is performed at regular intervals (e.g., twice weekly) to track tumor growth or regression over time.

6. Efficacy Endpoints:

  • The primary endpoint is tumor growth inhibition, measured as the change in bioluminescence signal over the course of the treatment.

  • Secondary endpoints may include overall survival and body weight monitoring to assess toxicity.

7. Data Analysis:

  • Tumor growth curves are generated for each treatment group.

  • Statistical analysis is performed to compare the efficacy of the different treatments.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo validation of Osimertinib's mechanism of action.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture PC9-Luc Cell Culture Tumor_Implantation Intracranial Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Nude Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Establishment Tumor Establishment (BLI) Tumor_Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment Daily Oral Administration of Compounds Randomization->Treatment Monitoring Tumor Growth Monitoring (BLI) Treatment->Monitoring Data_Collection Bioluminescence Data Collection Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Comparative Efficacy Results Statistical_Analysis->Results

Caption: In Vivo Validation Experimental Workflow.

Logical Relationship of Findings

The experimental findings support a clear logical relationship between Osimertinib's mechanism of action and its in vivo efficacy.

Logical_Relationship Mechanism Irreversible Covalent Binding to Mutant EGFR Pathway_Inhibition Inhibition of Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT) Mechanism->Pathway_Inhibition Leads to Cellular_Effect Induction of Tumor Cell Apoptosis and Growth Arrest Pathway_Inhibition->Cellular_Effect Results in InVivo_Outcome Tumor Regression in Brain Metastases Model Cellular_Effect->InVivo_Outcome Manifests as

Caption: Logical Flow from Mechanism to In Vivo Outcome.

References

Safety Operating Guide

Proper Disposal of CATPB: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of experimental compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of CATPB, a potent and selective antagonist for the free fatty acid receptor FFAR2 (GPR43). Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for understanding the handling and disposal requirements of the compound.

PropertyValue
IUPAC Name(3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid
Molecular FormulaC₁₉H₁₇ClF₃NO₃
Molar Mass399.79 g·mol⁻¹
CAS Number1322598-09-3

Disposal Procedures

As a research-grade chemical, the disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following step-by-step guide outlines the recommended procedures for the proper disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to wear appropriate personal protective equipment to prevent exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing.

Waste Segregation and Collection
  • Solid Waste:

    • Unused or expired solid this compound should be collected in a designated, properly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of in this container.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard(s).

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, designated hazardous waste container for liquid chemical waste.

    • The container must be compatible with the solvent used to dissolve the this compound.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the solvent(s) used, and the approximate concentration.

    • Do not mix this compound waste with other incompatible chemical waste streams.

Spill and Contamination Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.

  • Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Storage of Waste
  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure containers are tightly sealed to prevent leaks or spills.

Final Disposal
  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

CATPB_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Waste Accumulation Area collect_solid->storage collect_liquid->storage disposal Arrange for Disposal via Institutional EHS storage->disposal

Caption: Logical workflow for the proper disposal of this compound.

Essential Safety and Handling Protocols for CATPB

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with CATPB, a potent and selective antagonist for the free fatty acid receptor FFAR2 (GPR43), adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

As this compound is classified as harmful if swallowed and causes skin and serious eye irritation, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Eye and Face Safety Glasses/GogglesANSI Z87.1 certifiedProtects against splashes and dust.
Face ShieldWorn in addition to goggles when a significant splash risk exists.Provides full-face protection from splashes.
Hand Chemical-resistant GlovesNitrile or neoprene glovesPrevents skin contact with the compound.
Body Laboratory CoatStandard laboratory coatProtects skin and personal clothing from contamination.
Protective ClothingAs needed based on the scale of workProvides an additional barrier for larger quantities or specific tasks.
Respiratory Dust Mask/RespiratorNIOSH-approved N95 or higherRecommended when handling the powder outside of a fume hood to prevent inhalation.

Handling and Storage

This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust when working with the powdered form. Standard laboratory hygiene practices should be followed, including washing hands thoroughly after handling. Store this compound in a tightly sealed container in a cool, dry place.

Spill and Disposal Plan

In the event of a spill, isolate the area and wear the appropriate PPE. For small spills, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow your institution's hazardous material spill response protocol.

All this compound waste and contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing - Use a tared weigh boat - Handle powder carefully to avoid dust prep->weigh Proceed to dissolve Dissolution - Add solvent to the powder slowly - Swirl gently to dissolve weigh->dissolve Proceed to use Use in Experiment - Follow specific experimental protocol dissolve->use Proceed to cleanup Cleanup - Decontaminate work surfaces - Remove PPE correctly use->cleanup After experiment disposal Disposal - Dispose of all waste as hazardous - Segregate waste streams as needed cleanup->disposal Final step

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Hazard Mitigation and Emergency Procedures

The following logical diagram illustrates the decision-making process for mitigating hazards and responding to potential exposures when working with this compound.

start Start: Handling this compound exposure Potential Exposure? start->exposure skin_contact Skin Contact exposure->skin_contact Yes eye_contact Eye Contact exposure->eye_contact Yes inhalation Inhalation exposure->inhalation Yes ingestion Ingestion exposure->ingestion Yes no_exposure Continue with protocol exposure->no_exposure No wash_skin Wash with soap and water for 15 min skin_contact->wash_skin flush_eyes Flush with water for 15 min eye_contact->flush_eyes fresh_air Move to fresh air inhalation->fresh_air seek_medical Seek medical attention ingestion->seek_medical wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.